Bzo-chmoxizid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1048973-67-6 |
|---|---|
Molecular Formula |
C22H23N3O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[1-(cyclohexylmethyl)-2-hydroxyindol-3-yl]iminobenzamide |
InChI |
InChI=1S/C22H23N3O2/c26-21(17-11-5-2-6-12-17)24-23-20-18-13-7-8-14-19(18)25(22(20)27)15-16-9-3-1-4-10-16/h2,5-8,11-14,16,27H,1,3-4,9-10,15H2 |
InChI Key |
UTCMVXRMYYFCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Bzo-chmoxizid: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bzo-chmoxizid (also known as CHM-MDA-19) is a synthetic cannabinoid receptor agonist belonging to the OXIZID class.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with cannabinoid receptors and the subsequent intracellular signaling cascades. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and forensic analysis. This guide details the affinity and functional activity of this compound at cannabinoid receptors, outlines the experimental protocols used for its characterization, and presents available quantitative data in a structured format.
Introduction
This compound is a synthetic cannabinoid that has emerged on the recreational drug market, designed to circumvent existing legislation targeting other classes of synthetic cannabinoids.[2][3] Structurally, it is characterized by an oxindole core with a hydrazide/hydrazone linker moiety.[4] Like other synthetic cannabinoids, its psychoactive effects are primarily mediated by its interaction with the cannabinoid receptors type 1 (CB1) and type 2 (CB2).
Core Mechanism of Action: Cannabinoid Receptor Agonism
The primary mechanism of action of this compound is its function as an agonist at both CB1 and CB2 receptors.
-
CB1 Receptor Activation: The CB1 receptor is predominantly expressed in the central nervous system, and its activation is responsible for the psychoactive effects associated with cannabinoids. This compound acts as a full agonist at the CB1 receptor.
-
CB2 Receptor Activation: The CB2 receptor is primarily found in the peripheral nervous system and on immune cells. This compound is a potent partial agonist at the CB2 receptor and exhibits selectivity for CB2 over CB1.
Upon binding to these G protein-coupled receptors (GPCRs), this compound initiates downstream intracellular signaling pathways.
Signaling Pathways
This compound activates two primary signaling pathways downstream of cannabinoid receptor activation:
-
Gαi Protein Activation: As an agonist, this compound stimulates the Gαi subunit of the G protein complex associated with the cannabinoid receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
-
β-Arrestin 2 Recruitment: this compound also promotes the recruitment of β-arrestin 2 to the activated cannabinoid receptors. This interaction is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. This compound has been shown to be more efficacious in recruiting β-arrestin 2 compared to the reference agonist AMB-FUBINACA.
Below is a diagram illustrating the signaling pathways activated by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds from in vitro functional assays.
Table 1: Cannabinoid Receptor Activity of this compound
| Assay | Receptor | Parameter | Value | Reference |
| β-Arrestin 2 Recruitment | CB1 | EC50 | 84.6 nM | |
| β-Arrestin 2 Recruitment | CB2 | EC50 | 2.21 nM | |
| Gαi Protein Activation | CB1 | Affinity (Ki) | Micromolar range |
Table 2: In Vivo Potency of OXIZID Compounds in THC Drug Discrimination Studies
| Compound | ED50 (μmol/kg) | Reference |
| This compound | 1.81 | |
| BZO-POXIZID | 17.34 | |
| 5F-BZO-POXIZID | Not Reported | |
| BZO-4en-POXIZID | Not Reported | |
| MDA-19 | Not Reported |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro Assays
This assay measures the ability of a compound to activate the Gαi protein coupled to cannabinoid receptors.
-
Cell Line: HEK 293 cells stably expressing the human CB1 receptor.
-
Methodology: Gαi activation is typically assessed by measuring the inhibition of forskolin-stimulated cAMP production.
-
Cells are incubated with the test compound (e.g., this compound) at various concentrations.
-
Forskolin is added to stimulate adenylyl cyclase and increase cAMP levels.
-
The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay or a BRET-based biosensor.
-
A decrease in forskolin-stimulated cAMP levels indicates Gαi activation.
-
Data are analyzed to determine the potency (EC50) and efficacy (Emax) of the compound.
-
This assay quantifies the recruitment of β-arrestin 2 to the cannabinoid receptor upon agonist binding.
-
Cell Line: HEK 293 cells co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein.
-
Methodology: Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay.
-
The receptor is tagged with a Renilla luciferase (Rluc) and β-arrestin 2 is tagged with a green fluorescent protein (GFP) or another suitable acceptor molecule.
-
Upon agonist stimulation, β-arrestin 2 is recruited to the receptor, bringing the BRET donor and acceptor into close proximity.
-
The substrate for Rluc (e.g., coelenterazine h) is added, and the light emitted by Rluc excites the GFP, which in turn emits light at a different wavelength.
-
The BRET signal, which is the ratio of the light emitted by the acceptor to the light emitted by the donor, is measured.
-
An increase in the BRET signal indicates β-arrestin 2 recruitment.
-
The following diagram illustrates the general workflow for these in vitro assays.
In Vivo Assay: Drug Discrimination Study
This behavioral assay in animals is used to assess the subjective effects of a drug and its abuse liability.
-
Animal Model: Mice.
-
Methodology:
-
Training Phase: Mice are trained to discriminate between an injection of a known psychoactive drug (e.g., THC) and a vehicle injection. They are typically trained in an operant chamber with two levers. Pressing one lever after receiving the drug results in a reward (e.g., a food pellet), while pressing the other lever after the vehicle injection is rewarded.
-
Testing Phase: Once the mice have learned to reliably discriminate between the drug and vehicle, they are given a test compound (e.g., this compound).
-
Data Collection: The percentage of responses on the drug-appropriate lever is recorded. Full substitution occurs when the animals predominantly press the drug-associated lever, indicating that the test compound produces subjective effects similar to the training drug.
-
Data Analysis: The dose of the test compound that produces 50% responding on the drug-appropriate lever (ED50) is calculated.
-
Metabolism
In vitro studies using human liver microsomes have shown that this compound undergoes metabolism primarily through N-dealkylation and hydroxylation. The major metabolic pathways for the broader OXIZID class also include ketone formation and oxidative defluorination for fluorinated analogs. The primary cytochrome P450 enzymes involved in the metabolism of OXIZIDs are CYP3A4, CYP3A5, and CYP2C9.
Conclusion
This compound is a potent synthetic cannabinoid that acts as a full agonist at the CB1 receptor and a potent partial agonist at the CB2 receptor, with a preference for the latter. Its mechanism of action involves the activation of Gαi protein signaling and the recruitment of β-arrestin 2. In vivo studies have confirmed its cannabimimetic activity. The data and protocols presented in this guide provide a comprehensive foundation for further research into the pharmacology and toxicology of this emerging class of synthetic cannabinoids.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
Bzo-chmoxizid synthesis and purification methods
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An In-depth Technical Guide to the Pharmacological Profile of Bzo-chmoxizid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bzo-chmoxizid, also known by its synonyms Cyclohexylmethyl MDA-19 and CHM-MDA-19, is a synthetic cannabinoid belonging to the novel "OXIZID" class of compounds.[1][2] This class of synthetic cannabinoid receptor agonists (SCRAs) emerged on the recreational drug market following a class-wide ban on many traditional indole and indazole scaffolds by China in July 2021.[1][2] The OXIZID nomenclature, proposed by scientists at Cayman Chemical and the Center for Forensic Science Research and Education (CFSRE), refers to the characteristic OXoIndoline core and aZIDe linker region of these molecules.[1]
This compound is an analogue of BZO-HEXOXIZID (MDA 19), a compound originally synthesized and studied in the late 2000s for its potential therapeutic effects, particularly as a potent and selective cannabinoid receptor 2 (CB2) agonist for the treatment of neuropathic pain. Like other SCRAs, this compound is reported to produce psychoactive effects similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its chemical properties, pharmacodynamics, and pharmacokinetics, based on the available scientific literature.
Chemical Properties
| Property | Value |
| IUPAC Name | N'-[(Z)-[1-(cyclohexylmethyl)-2-oxo-indolin-3-ylidene]amino]benzamide |
| Chemical Formula | C22H23N3O2 |
| Molecular Weight | 361.4 g/mol |
| CAS Number | 1048973-67-6 |
| Synonyms | Cyclohexylmethyl MDA-19, CHM-MDA-19 |
Pharmacodynamics
This compound primarily exerts its effects through interaction with the cannabinoid receptors CB1 and CB2.
Receptor Binding and Affinity
Studies have shown that this compound exhibits a notable affinity for both CB1 and CB2 receptors, with a marked selectivity for the CB2 receptor.
| Receptor | Binding Affinity (Ki) |
| CB1 | Micromolar range |
| CB2 | Not explicitly quantified, but described as a potent agonist |
Functional Activity
This compound acts as a full agonist at the CB1 receptor and a potent partial agonist at the CB2 receptor. Its functional activity has been characterized through various in vitro assays, including G protein activation and β-arrestin recruitment.
This compound has been demonstrated to activate Gαi proteins coupled to the CB1 receptor.
| Assay | Receptor | Parameter | Value |
| G Protein Activation | CB1 | EC50 | 84.6 nM |
The compound also induces β-arrestin 2 translocation, a key process in receptor desensitization and signaling.
| Assay | Receptor | Parameter | Value |
| β-Arrestin2 Recruitment | CB1 | EC50 | Not explicitly quantified, but shown to be a full agonist |
| β-Arrestin2 Recruitment | CB2 | EC50 | 2.21 nM |
In Vivo Pharmacology
In vivo studies in mice have demonstrated that this compound exhibits cannabimimetic activity, substituting for THC in drug discrimination studies. This indicates that it produces subjective effects similar to THC. Among the tested OXIZID analogues, this compound was found to be the most potent in these in vivo assays.
Pharmacokinetics and Metabolism
The metabolism of this compound has been investigated in vitro using human liver microsomes (HLMs) and human hepatocytes. The primary metabolic pathways identified include N-dealkylation, hydroxylation of the N-alkyl (cyclohexylmethyl) chain and the phenyl group, and ketone formation. The major cytochrome P450 (CYP) enzymes responsible for its metabolism are CYP3A4, CYP3A5, and CYP2C9. Due to its extensive metabolism, the parent compound is often found at very low concentrations in urine, making its metabolites important biomarkers for detecting consumption.
Experimental Protocols
Detailed experimental protocols for the cited studies are often found in the supplementary materials of the full-text publications. While these were not directly accessible, the following summarizes the general methodologies employed.
In Vitro Assays
-
β-Arrestin2 Recruitment Assay: These assays were performed using PathHunter® β-arrestin CHO-K1 cells stably expressing the human CB1 or CB2 receptor. The assay measures the recruitment of β-arrestin to the activated receptor, which results in the formation of a functional β-galactosidase enzyme and a chemiluminescent signal.
-
G Protein Activation Assay: G protein activation was likely assessed using a BRET (Bioluminescence Resonance Energy Transfer)-based assay in HEK 293 cells. This type of assay measures the interaction between G protein subunits upon receptor activation.
In Vivo Assays
-
Drug Discrimination Studies: These studies were conducted in mice trained to discriminate THC from a vehicle. The animals are trained to press one of two levers to receive a food reward depending on whether they were administered THC or the vehicle. The ability of this compound to substitute for THC is then tested by administering the compound and observing which lever the mice press.
Signaling and Metabolic Pathways
This compound Signaling at the CB1 Receptor
Caption: this compound signaling at the CB1 receptor.
Metabolic Pathways of this compound
Caption: Primary metabolic pathways of this compound.
Conclusion
This compound is a potent synthetic cannabinoid of the OXIZID class with agonist activity at both CB1 and CB2 receptors. Its in vitro and in vivo pharmacological profile is consistent with other psychoactive synthetic cannabinoids. The compound undergoes extensive metabolism, and its metabolites serve as key biomarkers for detection. This technical guide provides a summary of the current scientific knowledge on this compound, which should be of value to researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and forensic science. Further research is needed to fully elucidate the complete safety and toxicological profile of this compound.
References
Bzo-chmoxizid: An In-Depth Technical Guide to CB1 and CB2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bzo-chmoxizid, a synthetic cannabinoid of the OXIZID class, has emerged as a compound of significant interest within the scientific community. Its interaction with the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system, dictates its pharmacological profile. This technical guide provides a comprehensive overview of the binding affinity of this compound for both CB1 and CB2 receptors, detailed experimental protocols for assessing these interactions, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Binding Affinity
The binding affinity of this compound to human cannabinoid receptors has been primarily characterized through competitive binding assays and functional assays. The following tables summarize the available quantitative data.
| Compound | Receptor | Assay Type | Radioligand | Cell Line | pKi (mean ± SEM) | Ki (nM) | Reference |
| This compound | hCB1 | Competitive Binding Assay | [³H]CP55940 | HEK 293 | 7.22 ± 0.11 | ~60.26 | Patel et al., 2024[1] |
Note: The Ki value was calculated from the reported pKi value.
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference |
| This compound | hCB1 | β-arrestin2 Recruitment Assay | 84.6 | 716 | Deventer et al., 2022[2] |
| This compound | hCB2 | β-arrestin2 Recruitment Assay | 2.21 | 69.2 | Deventer et al., 2022[2] |
Experimental Protocols
Competitive Radioligand Binding Assay for Human CB1 Receptor
This protocol is based on the methodology described by Patel et al. (2024)[1].
a. Materials:
-
Cell Membranes: HEK 293 cell membranes stably expressing the human CB1 receptor.
-
Radioligand: [³H]CP55940.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known CB1 ligand (e.g., CP55940).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester.
-
Scintillation Counter.
b. Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the radioligand ([³H]CP55940) at a concentration near its Kd, and varying concentrations of the test compound (this compound).
-
Total and Non-specific Binding:
-
For total binding wells, add the radioligand and vehicle.
-
For non-specific binding wells, add the radioligand and a saturating concentration of the non-labeled control ligand.
-
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
β-arrestin2 Recruitment Assay for Human CB1 and CB2 Receptors
This protocol is a generalized procedure based on the principles of β-arrestin recruitment assays as referenced in Deventer et al. (2022).
a. Materials:
-
Cell Line: A cell line (e.g., U2OS) stably co-expressing the human CB1 or CB2 receptor and a β-arrestin2 fusion protein (e.g., β-galactosidase enzyme fragment).
-
Test Compound: this compound.
-
Reference Agonist: A known CB1/CB2 agonist (e.g., CP55,940).
-
Detection Reagents: Substrate for the fusion protein that produces a chemiluminescent signal.
-
Cell Culture Medium and Supplements.
-
Microplate Luminometer.
b. Procedure:
-
Cell Plating: Seed the engineered cells in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) and the reference agonist.
-
Compound Addition: Add the prepared compound solutions to the respective wells of the cell plate.
-
Incubation: Incubate the plate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents to the wells according to the manufacturer's instructions.
-
Measurement: Measure the chemiluminescent signal using a microplate luminometer.
c. Data Analysis:
-
Normalize the data to the response of the reference agonist.
-
Plot the response against the logarithm of the compound concentration.
-
Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship
References
In Vitro Metabolic Profiling of Bzo-chmoxizid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolic profiling of Bzo-chmoxizid, a synthetic cannabinoid of the OXIZID class. The information presented herein is synthesized from published research to assist in understanding its biotransformation, identifying key metabolites, and informing analytical detection strategies.
Core Concepts in this compound Metabolism
This compound undergoes extensive phase I metabolism primarily mediated by cytochrome P450 (CYP) enzymes. In vitro studies utilizing human liver microsomes (HLMs) and hepatocytes have been instrumental in elucidating its metabolic pathways. The primary routes of biotransformation include N-dealkylation, hydroxylation, and ketone formation. These metabolic transformations are crucial for the clearance of the compound and the formation of metabolites that can be targeted for toxicological screening.
Quantitative Metabolic Profile of this compound
Table 1: Summary of In Vitro Metabolites of this compound
| Metabolite Class | Metabolic Reaction | Key Enzymes Involved | Relative Abundance |
| Hydroxylated Metabolites | Monohydroxylation, Dihydroxylation | CYP3A4, CYP3A5, CYP2C9 | Major |
| N-dealkylated Metabolites | Cleavage of the N-alkyl group | CYP3A4, CYP3A5, CYP2C9 | Major |
| Ketone Metabolites | Oxidation of hydroxylated intermediates | Dehydrogenases | Major |
| Amide Hydrolysis Products | Cleavage of the amide bond | Amidases | Minor |
| Glucuronidated Metabolites | Conjugation with glucuronic acid | UGTs | Potentially significant in Phase II |
Note: Relative abundance is inferred from qualitative descriptions in the cited literature. Up to 51 metabolites have been detected in vitro for OXIZID analogues, with 12 to 16 considered major.[1][2]
Experimental Protocols
Detailed methodologies are critical for reproducible in vitro metabolism studies. The following protocols are based on established methods for the metabolic profiling of synthetic cannabinoids.
Incubation with Human Liver Microsomes (HLMs)
This protocol is designed to identify phase I metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution and the NADPH regenerating system to the pre-incubated microsomes. The final concentration of this compound is typically in the low micromolar range.
-
Incubate the reaction mixture at 37°C for a specified time, commonly 1 hour.[3][4]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Transfer the supernatant for analysis by liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
Incubation with Human Hepatocytes
This protocol allows for the investigation of both phase I and phase II metabolism.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
This compound
-
Acetonitrile (for quenching)
-
Internal standard
Procedure:
-
Thaw and seed human hepatocytes in collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer.
-
Prepare a stock solution of this compound in a low concentration of organic solvent compatible with the cell culture medium.
-
Remove the seeding medium and add fresh incubation medium containing this compound at the desired final concentration.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for up to 3 hours.[3]
-
At designated time points, collect both the cell supernatant and the cell lysate (after quenching with acetonitrile).
-
Combine the supernatant and lysate, and process the sample as described for the HLM incubation (centrifugation and transfer of supernatant for analysis).
Analytical Method: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is the preferred analytical technique for identifying and characterizing drug metabolites due to its high sensitivity and specificity.
Table 2: Example LC-QTOF-MS Parameters for this compound Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Instrument | Shimadzu Nexera XR UHPLC or equivalent |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate, pH 3.0 |
| Mobile Phase B | Methanol/acetonitrile (50:50) |
| Flow Rate | 0.4 mL/min |
| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial conditions at 15.5 min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Mass Spectrometry | |
| Instrument | Sciex TripleTOF® 5600+ or equivalent QTOF mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| TOF MS Scan Range | 100-510 Da |
| MS/MS Scan Range | 50-510 Da |
| Collision Energy | 35 ± 15 eV |
| Source Temperature | 600°C |
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathways of this compound.
Caption: Experimental workflow for the in vitro metabolic profiling of this compound.
Caption: Major metabolic pathways of this compound.
Conclusion
The in vitro metabolic profiling of this compound reveals a complex pattern of biotransformation primarily driven by CYP3A4, CYP3A5, and CYP2C9. The main metabolic routes involve hydroxylation, N-dealkylation, and ketone formation. This technical guide provides foundational protocols and a summary of the metabolic fate of this compound, which are essential for researchers in drug metabolism, toxicology, and forensic science. Further studies are warranted to obtain more granular quantitative data on the formation of each metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Optimal Urinary Biomarkers of Synthetic Cannabinoids BZO-HEXOXIZID, BZO-POXIZID, 5F-BZO-POXIZID, and this compound for Illicit Abuse Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of OXIZID Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OXIZID synthetic cannabinoids represent a novel class of psychoactive substances that emerged in response to legislative changes aimed at controlling the proliferation of synthetic drugs. This guide provides a comprehensive overview of the discovery, history, and pharmacological profile of OXIZID compounds. The prototypical compound, BZO-HEXOXIZID (also known as MDA-19), was initially developed for its therapeutic potential in treating neuropathic pain due to its high affinity for the cannabinoid receptor 2 (CB2). However, this class of compounds has since been diverted to the illicit drug market. This document details the chemical synthesis, key experimental data from in vitro pharmacological assays, and the signaling pathways associated with their activity at cannabinoid receptors 1 and 2 (CB1 and CB2). All quantitative data are presented in structured tables, and experimental methodologies are described in detail to facilitate replication and further research.
Introduction and Discovery
The emergence of OXIZID synthetic cannabinoids is a direct consequence of international efforts to control new psychoactive substances (NPS). In July 2021, China implemented a class-wide ban on synthetic cannabinoids possessing common core scaffolds, which significantly impacted the global illicit drug market.[1] In response, clandestine laboratories began producing novel compounds with alternative chemical structures to circumvent these regulations. The OXIZID class, characterized by an oxoindoline core and an azide linker, represents one such "ban-evading" generation of synthetic cannabinoids.[1]
The nomenclature for this class was systematically established by Cayman Chemical in collaboration with the Center for Forensic Science Research and Education (CFSRE) to provide a clear and structurally informative naming convention.[1] The term "OXIZID" is derived from the OX oI ndoline core and aZID e linker that define the scaffold.
The prototypical compound of this series is BZO-HEXOXIZID, also known by its research designation MDA-19.[1] It was originally synthesized and investigated in the late 2000s by researchers at the University of Texas M. D. Anderson Cancer Center for its potential as a potent and selective CB2 receptor agonist for the treatment of neuropathic pain.[1]
Chemical Synthesis
The synthesis of OXIZID synthetic cannabinoids, specifically N-alkyl isatin acylhydrazone derivatives, has been described in the scientific literature and patent filings. The general synthesis scheme involves a two-step process:
-
N-alkylation of isatin: Isatin is reacted with an appropriate alkyl or benzyl halide in the presence of a base, such as potassium carbonate (K2CO3), in a solvent like dimethylformamide (DMF) to yield the corresponding N-substituted isatin derivative.
-
Condensation with a hydrazide: The N-substituted isatin is then condensed with a hydrazide, such as benzoylhydrazide, typically in an acidic medium, to form the final acylhydrazone product.
This synthetic route allows for considerable variation in the final product by modifying the alkyl/benzyl halide and the hydrazide used in the reaction, leading to a wide range of OXIZID analogues.
Pharmacological Profile
The pharmacological activity of OXIZID synthetic cannabinoids has been primarily characterized through their interaction with the CB1 and CB2 receptors. In vitro studies have been conducted to determine the potency and efficacy of several analogues.
Quantitative Data on Receptor Activity
The following tables summarize the key quantitative data from in vitro pharmacological assays for a selection of OXIZID compounds. The data is compiled from studies by Deventer et al. (2022) and Patel et al. (2024).
Table 1: β-Arrestin2 Recruitment Assay Data
| Compound | Receptor | EC50 (nM) | Emax (%) |
| BZO-HEXOXIZID | CB1 | 721 | 165 |
| CB2 | 25.9 | 35 | |
| BZO-POXIZID | CB1 | 244 | 686 |
| CB2 | 10.4 | 56 | |
| 5F-BZO-POXIZID | CB1 | 226 | 731 |
| CB2 | 8.7 | 61 | |
| BZO-4en-POXIZID | CB1 | 486 | 289 |
| CB2 | 18.2 | 45 | |
| BZO-CHMOXIZID | CB1 | 84.6 | 788 |
| CB2 | 2.21 | 72 |
EC50: Half-maximal effective concentration. Emax: Maximum effect, expressed as a percentage relative to a reference agonist.
Table 2: Gαi Protein Activation Assay Data
| Compound | Receptor | EC50 (nM) | Emax (%) |
| BZO-HEXOXIZID | CB1 | ~1500 | Partial Agonist |
| BZO-POXIZID | CB1 | - | - |
| 5F-BZO-POXIZID | CB1 | - | - |
| BZO-4en-POXIZID | CB1 | - | - |
| This compound | CB1 | ~60 | Full Agonist |
Data for Gαi protein activation is less complete in the public domain. The values for BZO-HEXOXIZID and this compound are approximations based on available literature.
These data indicate that while OXIZID compounds are full agonists at the CB1 receptor, they exhibit partial agonism at the CB2 receptor. Notably, this compound was found to be the most potent analogue at both receptors in the β-arrestin2 recruitment assay.
Experimental Protocols
β-Arrestin2 Recruitment Assay (NanoBiT® Technology)
This assay is used to measure the recruitment of β-arrestin2 to the cannabinoid receptor upon agonist binding, a key step in G protein-coupled receptor (GPCR) desensitization and signaling.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Cells are transiently transfected with plasmids encoding the cannabinoid receptor (CB1 or CB2) fused to the Large Bit (LgBiT) subunit of the NanoLuc® luciferase and β-arrestin2 fused to the Small Bit (SmBiT) subunit.
-
Assay Preparation: Transfected cells are harvested, washed, and resuspended in an assay buffer (e.g., HBSS with 5 mM HEPES, pH 7.4). The cell suspension is then seeded into 96-well white plates.
-
Compound Addition: The OXIZID compounds are serially diluted to the desired concentrations and added to the wells.
-
Signal Detection: The NanoLuc® substrate (e.g., furimazine) is added to the wells. Upon agonist-induced recruitment of β-arrestin2-SmBiT to the receptor-LgBiT, the two luciferase subunits come into close proximity, reconstituting a functional enzyme and generating a luminescent signal. The luminescence is measured over time using a plate reader.
-
Data Analysis: The luminescent signal is normalized and plotted against the compound concentration to generate dose-response curves, from which EC50 and Emax values are calculated using non-linear regression.
Gαi Protein Activation Assay
This assay measures the activation of the Gαi protein, a downstream effector of the CB1 receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human CB1 receptor are used.
-
Membrane Preparation (optional): Cell membranes can be prepared to isolate the receptor and G proteins.
-
Assay Procedure:
-
Cells or membranes are incubated with the OXIZID compound at various concentrations.
-
Forskolin is added to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.
-
The activation of the Gαi protein by the CB1 receptor inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
The change in cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF®).
-
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the compound concentration to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
Bzo-chmoxizid: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bzo-chmoxizid (also known as CHM-MDA-19) is a synthetic cannabinoid that has gained attention within the scientific community.[1][2] As with any compound under investigation for potential pharmacological applications, understanding its physicochemical properties is paramount. Solubility, in particular, is a critical determinant of a compound's behavior in biological systems, affecting everything from formulation and dosage to bioavailability and efficacy. This technical guide provides an in-depth overview of the solubility of this compound in various solvents, details common experimental protocols for solubility determination, and illustrates associated biological pathways.
Core Properties of this compound
This compound is classified as a synthetic cannabinoid and is structurally analogous to other known synthetic cannabinoids.[2][3] It acts as an agonist at cannabinoid receptors, with a notable selectivity for the CB2 receptor over the CB1 receptor.[1]
| Property | Value |
| IUPAC Name | N'-[(3Z)-1-(Cyclohexylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide |
| Synonyms | CHM-MDA-19 |
| CAS Number | 1048973-67-6 |
| Molecular Formula | C₂₂H₂₃N₃O₂ |
| Molar Mass | 361.445 g·mol⁻¹ |
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that many synthetic cannabinoids are lipid-soluble and generally non-polar.
| Solvent | Concentration | Notes |
| Dimethylformamide (DMF) | 3 mg/mL | Data from analytical standard providers. |
| Dimethyl sulfoxide (DMSO) | 2 mg/mL | Data from analytical standard providers. |
| Ethanol | 2 mg/mL | Data from analytical standard providers. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | Data from analytical standard providers. |
Experimental Protocols
While a specific, publicly available, validated protocol for determining the solubility of this compound is not detailed in the literature, the following methodologies represent industry-standard approaches for assessing the solubility of poorly soluble synthetic compounds.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Detailed Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a sealed vial containing a known volume of the test solvent (e.g., DMF, DMSO, Ethanol, or PBS).
-
Equilibration: The vials are agitated (e.g., using a shaker) at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow for sedimentation. To ensure complete separation of the undissolved solid, the supernatant is centrifuged at high speed (e.g., 14,000 rpm for 15 minutes).
-
Quantification: An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of this compound is used for accurate quantification.
Kinetic Solubility Determination
This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.
Principle: The compound is first dissolved in a water-miscible organic solvent, typically DMSO. This stock solution is then added to an aqueous buffer, and the point at which the compound precipitates is measured. This provides an estimate of the kinetic solubility, which can differ from the thermodynamic solubility.
Detailed Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: The DMSO stock solution is serially diluted in a multi-well plate.
-
Precipitation Induction: A physiological buffer (e.g., PBS, pH 7.4) is added to the wells containing the DMSO dilutions. The plate is then incubated, typically for 1 to 2 hours, with shaking.
-
Detection of Precipitation: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV/Vis spectroscopy to measure light scattering.
-
Quantification: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Mandatory Visualization
Experimental Workflow for Synthetic Cannabinoid Analysis
The following diagram illustrates a typical experimental workflow for the analysis of synthetic cannabinoids like this compound, from initial screening to confirmatory analysis.
Caption: Experimental workflow for synthetic cannabinoid analysis.
Signaling Pathways of this compound
This compound exerts its effects primarily through the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.
CB1 Receptor Signaling Pathway
The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. Its activation generally leads to the inhibition of neurotransmitter release.
Caption: Simplified CB1 receptor signaling cascade.
CB2 Receptor Signaling Pathway
The CB2 receptor is primarily found on immune cells, and its activation is associated with immunomodulatory effects. This compound is a potent agonist of the CB2 receptor.
Caption: Simplified CB2 receptor signaling cascade.
References
An In-depth Technical Guide on the Stability and Storage of Bzo-chmoxizid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Bzo-chmoxizid (also known as CHM-MDA-19), a synthetic cannabinoid of the OXIZID class. The information is compiled for professionals in research and drug development who handle this compound for analytical and forensic applications.
Chemical Identity
This compound is an analytical reference standard structurally similar to other synthetic cannabinoids.[1]
| Identifier | Value |
| IUPAC Name | N'-[(3Z)-1-(Cyclohexylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide[2] |
| Synonyms | CHM-MDA-19[3] |
| CAS Number | 1048973-67-6[3] |
| Molecular Formula | C22H23N3O2[4] |
| Molar Mass | 361.445 g·mol−1 |
Stability and Storage Conditions
Proper storage is critical to maintain the integrity and purity of this compound. The stability of the compound is dependent on temperature and the form in which it is stored (solid vs. solution).
Table 1: Recommended Storage Conditions and Stability
| Form | Supplier | Storage Temperature | Stated Stability/Use Period |
| Solid | Cayman Chemical | -20°C | ≥ 5 years |
| Stock Solution | GlpBio | -80°C | Use within 6 months |
| Stock Solution | GlpBio | -20°C | Use within 1 month |
Shipping Conditions: The compound is typically shipped at room temperature for domestic transit but may be shipped with blue ice for other situations.
Physicochemical Properties Relevant to Stability
The solubility of a compound is a key factor in preparing stable solutions for experimental use.
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMF | ~3 mg/ml |
| DMSO | ~2 mg/ml |
| Ethanol | ~2 mg/ml |
| PBS (pH 7.2) | Insoluble |
To enhance solubility, it is recommended to warm the solution to 37°C and sonicate. For long-term storage of solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Potential Degradation Pathways
While specific studies on the chemical degradation of this compound under various environmental stressors (e.g., light, humidity, pH) are not publicly available, its metabolic pathways can provide insights into potential chemical instabilities. The same enzymatic pathways can often be mimicked by chemical reactions under certain storage conditions (e.g., oxidation, hydrolysis).
Studies on the in-vitro metabolism of this compound have identified several biotransformation routes, primarily occurring at the N-alkyl moiety. These pathways suggest potential points of chemical vulnerability.
-
Hydroxylation: Addition of hydroxyl groups, typically on the cyclohexyl ring or other parts of the molecule.
-
N-dealkylation: Cleavage of the cyclohexylmethyl group from the indole nitrogen.
-
Ketone Formation: Oxidation of a secondary alcohol to a ketone.
These metabolic transformations suggest that the compound may be susceptible to oxidation and hydrolysis, especially if stored improperly in solution.
Caption: Potential degradation pathways based on metabolic studies.
Experimental Protocols for Stability Assessment
To formally assess the stability of this compound, a stability-indicating method must be used. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for this purpose. The following are examples of analytical methods that can be adapted for a formal stability study.
5.1. GC-MS Method for Identification and Purity
This protocol is based on methods used for the forensic identification of this compound.
-
Sample Preparation: Dilute a stock solution of this compound in methanol to a suitable concentration.
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).
-
Carrier Gas: Helium at a flow rate of 1.46 mL/min.
-
Temperatures:
-
Injection Port: 265°C
-
Transfer Line: 300°C
-
MS Source: 230°C
-
MS Quad: 150°C
-
-
Oven Program: Start at 50°C, ramp at 30°C/min to 340°C, and hold for 2.3 min.
-
Injection: 1 µL, splitless mode.
-
MS Parameters: Scan range of 40-550 m/z.
-
Expected Retention Time: Approximately 9.13 min.
5.2. LC-QTOF-MS Method for Identification and Purity
This method provides high resolution and mass accuracy, making it suitable for identifying degradation products.
-
Sample Preparation: Dilute the sample in the initial mobile phase.
-
Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC or equivalent.
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium formate (pH 3.0)
-
B: 50:50 Methanol/Acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 95% A, decrease to 5% A over 13 minutes, then return to 95% A at 15.5 minutes.
-
Temperatures:
-
Autosampler: 15°C
-
Column Oven: 30°C
-
-
MS Parameters:
-
TOF MS Scan Range: 100-510 Da
-
MS/MS Scan Range: 50-510 Da
-
-
Expected Retention Time: Approximately 10.61 min.
Caption: A general workflow for conducting a stability study.
Summary and Recommendations
-
Solid Storage: this compound is stable for long periods (≥ 5 years) when stored as a solid at -20°C.
-
Solution Storage: Stock solutions are significantly less stable. For maximum stability, store solutions at -80°C and use within 6 months. For short-term use, storage at -20°C for up to one month is acceptable.
-
Handling: To prevent degradation in solution, avoid repeated freeze-thaw cycles by creating aliquots. The compound's insolubility in aqueous buffers like PBS should be noted in experimental design.
-
Future Work: Formal stability studies under stressed conditions (as outlined by ICH guidelines Q1A(R2)) would be beneficial to fully characterize the degradation profile of this compound and establish a definitive shelf-life under various conditions.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Bzo-chmoxizid in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bzo-chmoxizid (also known as CHM-MDA-19) is a synthetic cannabinoid belonging to the recently emerged "OXIZID" class of new psychoactive substances (NPS).[1] As with other synthetic cannabinoids, this compound poses a significant public health concern, necessitating the development of reliable analytical methods for its detection in biological matrices to monitor its abuse and understand its pharmacological and toxicological profiles.[1] Urine is a primary matrix for monitoring drug consumption due to its non-invasive collection and longer detection window for many substances and their metabolites.[2]
These application notes provide a detailed overview of the analytical methodologies for the detection of this compound and its metabolites in human urine. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity required for the detection of potent synthetic cannabinoids at low concentrations.[2][3] While immunoassays are available for screening older generations of synthetic cannabinoids, their cross-reactivity with novel structures like this compound is often limited, making targeted mass spectrometric methods the gold standard.
Metabolism studies are crucial for identifying the most appropriate biomarkers for monitoring drug intake. In vitro studies using human liver microsomes have shown that this compound undergoes extensive metabolism. The major metabolic pathways include N-alkyl and phenyl hydroxylation, oxidation to ketone and carboxylate, amide hydrolysis, and N-dealkylation. Therefore, analytical methods should target the parent compound as well as its primary mono-hydroxylated metabolites for reliable detection of this compound use.
Quantitative Data
Due to the novelty of this compound, specific, validated quantitative data for its analysis in urine is not yet widely available in peer-reviewed literature. However, the following table summarizes representative quantitative performance data from validated LC-MS/MS methods for the analysis of other recent synthetic cannabinoids in urine. This data provides an expected range of performance for a well-developed method for this compound.
Table 1: Representative Quantitative Data for Synthetic Cannabinoid Analysis in Urine by LC-MS/MS
| Analyte/Metabolite | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| JWH-018/JWH-073 Metabolites | 0.5 - 10 | - | 53 - 95 | |
| 5F-AMB | - | 0.005 | 92.0–106.8 | |
| JWH-122 | - | 0.003 | 92.0–106.8 | |
| 11 Synthetic Cannabinoids | - | 0.01 - 0.1 | 69.90 - 118.39 | |
| 20 Synthetic Cannabinoids & 21 Metabolites | - | 0.1 - 1.0 | 88.3 - 112.2 (bias) | |
| Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids | - | 0.1 - 1 | > 70 |
Experimental Protocols
The following is a detailed protocol for the detection and quantification of this compound and its hydroxylated metabolites in urine using LC-MS/MS. This protocol is a composite based on established methods for other novel synthetic cannabinoids.
Scope
This protocol describes the procedure for the quantitative determination of this compound and its primary metabolites (N-alkyl and phenyl mono-hydroxylated forms) in human urine samples.
Principle
Urine samples are subjected to enzymatic hydrolysis to cleave glucuronide conjugates of the metabolites. The analytes are then isolated from the matrix using solid-phase extraction (SPE). The purified extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ionization mode using multiple reaction monitoring (MRM). Quantification is achieved by using a deuterated internal standard.
Materials and Reagents
-
Standards: this compound, hydroxylated this compound metabolites (analytical grade), and a suitable deuterated internal standard (e.g., this compound-d5).
-
Solvents: Acetonitrile, Methanol, Ethyl Acetate (LC-MS grade).
-
Reagents: Formic acid, Ammonium formate, β-glucuronidase from E. coli.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Buffers: 1 M Ammonium acetate buffer (pH 5.2).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Styre Screen® HLD or equivalent).
Sample Preparation
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex mix and centrifuge at 3000 x g for 10 minutes.
-
Internal Standard Addition: To 1 mL of urine supernatant, add 20 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Hydrolysis: Add 500 µL of 1 M ammonium acetate buffer (pH 5.2) and 20 µL of β-glucuronidase enzyme solution. Vortex and incubate at 60°C for 2 hours.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of ultrapure water, followed by 2 mL of a 20:80 (v/v) acetonitrile:water solution containing 1% formic acid.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or high vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 2 mL of ethyl acetate.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial.
LC-MS/MS Parameters
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in ultrapure water with 5 mM ammonium formate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linearly increase to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard must be determined by infusing pure standards.
Calibration and Quality Control
-
Prepare a series of calibration standards in drug-free urine by spiking with known concentrations of this compound and its metabolites.
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) in drug-free urine.
-
Process calibrators and QC samples alongside the unknown samples.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathways of this compound based on in vitro studies.
Experimental Workflow for this compound Detection in Urine
Caption: Workflow for the analysis of this compound in urine samples.
References
- 1. Identification of Optimal Urinary Biomarkers of Synthetic Cannabinoids BZO-HEXOXIZID, BZO-POXIZID, 5F-BZO-POXIZID, and this compound for Illicit Abuse Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Bzo-chmoxizid in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition resulting from nerve injury or disease, remains a significant therapeutic challenge. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a well-validated target for analgesic drug development. Bzo-chmoxizid is a novel synthetic cannabinoid belonging to the "OXIZID" class of compounds.[1][2] It has been identified as a potent and efficacious agonist at the CB1 receptor, also demonstrating robust recruitment of β-arrestin 2.[3] While direct studies of this compound in neuropathic pain models are not yet published, its pharmacological profile as a potent CB1 agonist suggests its potential as a therapeutic agent for alleviating neuropathic pain.[3][4]
These application notes provide a comprehensive, albeit proposed, framework for the preclinical evaluation of this compound in established rodent models of neuropathic pain. The protocols outlined below are based on standard, validated methodologies for assessing the efficacy of cannabinoid compounds in this therapeutic area.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential dose-dependent effects of this compound on pain-related behaviors in a rat model of neuropathic pain (e.g., Chronic Constriction Injury - CCI). These values are for illustrative purposes and are based on typical outcomes observed with potent CB1 receptor agonists.
Table 1: Hypothetical Effect of this compound on Mechanical Allodynia (von Frey Test)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-CCI Day 14 |
| Sham + Vehicle | N/A | 15.2 ± 1.5 | 14.8 ± 1.3 |
| CCI + Vehicle | N/A | 15.0 ± 1.2 | 3.5 ± 0.8 |
| CCI + this compound | 0.3 | 14.9 ± 1.4 | 6.2 ± 1.1* |
| CCI + this compound | 1.0 | 15.1 ± 1.3 | 10.8 ± 1.5** |
| CCI + this compound | 3.0 | 15.3 ± 1.1 | 13.5 ± 1.2*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to CCI + Vehicle. Data are presented as mean ± SEM.
Table 2: Hypothetical Effect of this compound on Thermal Hyperalgesia (Hargreaves Plantar Test)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Post-CCI Day 14 |
| Sham + Vehicle | N/A | 12.5 ± 1.0 | 12.2 ± 0.9 |
| CCI + Vehicle | N/A | 12.3 ± 0.8 | 5.1 ± 0.6 |
| CCI + this compound | 0.3 | 12.6 ± 1.1 | 7.4 ± 0.8* |
| CCI + this compound | 1.0 | 12.4 ± 0.9 | 9.8 ± 1.0** |
| CCI + this compound | 3.0 | 12.5 ± 1.0 | 11.5 ± 0.7*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to CCI + Vehicle. Data are presented as mean ± SEM.
Table 3: Hypothetical Effect of this compound on Cold Allodynia (Cold Plate Test)
| Treatment Group | Dose (mg/kg, i.p.) | Number of Paw Lifts - Baseline | Number of Paw Lifts - Post-CCI Day 14 |
| Sham + Vehicle | N/A | 1.2 ± 0.4 | 1.5 ± 0.5 |
| CCI + Vehicle | N/A | 1.4 ± 0.6 | 15.8 ± 2.1 |
| CCI + this compound | 0.3 | 1.3 ± 0.5 | 10.2 ± 1.8* |
| CCI + this compound | 1.0 | 1.5 ± 0.4 | 6.1 ± 1.5** |
| CCI + this compound | 3.0 | 1.2 ± 0.3 | 3.2 ± 1.1*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to CCI + Vehicle. Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound via the CB1 receptor.
Caption: Experimental workflow for evaluating this compound in a neuropathic pain model.
Experimental Protocols
Animal Models of Neuropathic Pain
Several well-established rodent models can be used to induce neuropathic pain. The choice of model may depend on the specific research question.
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve : This model involves placing loose ligatures around the sciatic nerve, leading to inflammation and nerve compression. It produces robust and long-lasting mechanical allodynia and thermal hyperalgesia.
-
Spared Nerve Injury (SNI) : This model involves the transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This model is known for producing a very consistent and long-lasting pain state.
-
Chemotherapy-Induced Neuropathic Pain (CINP) : This model is induced by the administration of chemotherapeutic agents such as paclitaxel or vincristine. It is highly relevant for studying a common and severe side effect of cancer treatment.
Preparation and Administration of this compound
-
Vehicle Preparation : A standard vehicle for administering lipophilic compounds like synthetic cannabinoids is a mixture of ethanol, Kolliphor EL (formerly Cremophor EL), and saline (e.g., in a 1:1:18 ratio).
-
This compound Solution : Prepare a stock solution of this compound in the vehicle. Subsequent dilutions can be made with the same vehicle to achieve the desired final concentrations for different dose groups.
-
Route of Administration : Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents. Oral gavage is another potential route, though bioavailability may differ. The volume of administration should be carefully calculated based on the animal's body weight (e.g., 5-10 ml/kg for i.p. injection in rats).
Behavioral Assessment Protocols
All behavioral testing should be conducted by an experimenter blinded to the treatment conditions. Animals should be habituated to the testing environment before any measurements are taken.
This test assesses the paw withdrawal threshold in response to a mechanical stimulus.
-
Place the animal in an elevated cage with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
This test measures the latency to withdraw the paw from a radiant heat source.
-
Place the animal in a Plexiglas enclosure on a glass floor and allow for acclimatization.
-
Position a radiant heat source underneath the glass floor, directly aimed at the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20-25 seconds) should be set to prevent tissue damage.
This test evaluates hypersensitivity to a cold stimulus.
-
Place the animal on a metal plate maintained at a constant cold temperature (e.g., 4°C).
-
Observe the animal's behavior over a set period (e.g., 5 minutes).
-
Record the number of times the animal lifts, shakes, or licks its paws. An increased frequency of these behaviors indicates cold allodynia.
Conclusion
The protocols and application notes provided here offer a robust framework for the initial preclinical evaluation of this compound in animal models of neuropathic pain. Based on its potent CB1 receptor agonism, it is hypothesized that this compound will demonstrate significant, dose-dependent anti-allodynic and anti-hyperalgesic effects. Careful consideration of potential CB1-mediated side effects, such as sedation and motor incoordination, should be integrated into the study design, for example, by using a rotarod test. These investigations will be crucial in determining the therapeutic potential of this compound for the treatment of neuropathic pain.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. NPS discovery: this compound. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoids as pharmacotherapies for neuropathic pain: from the bench to the bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Bzo-chmoxizid in Biological Matrices using LC-MS/MS
For Research, Scientific, and Drug Development Professionals
This application note provides a detailed protocol for the quantitative analysis of Bzo-chmoxizid (also known as CHM-MDA-19), a synthetic cannabinoid of the "OXIZID" class, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is intended to serve as a comprehensive guide for researchers in forensic toxicology, clinical chemistry, and drug metabolism studies.
Introduction
This compound is a synthetic cannabinoid receptor agonist that has emerged as a novel psychoactive substance.[1] As with other synthetic cannabinoids, there is a critical need for sensitive and selective analytical methods to detect and quantify this compound in biological specimens for forensic investigations, clinical diagnostics, and pharmacokinetic studies. LC-MS/MS offers the high sensitivity and specificity required for the reliable quantification of this compound in complex matrices such as plasma, urine, and serum.
This document outlines the procedures for sample preparation, the parameters for LC-MS/MS analysis, and data processing. While specific multiple reaction monitoring (MRM) transitions for this compound are not widely published, this note proposes potential transitions based on the compound's structure and known fragmentation patterns of similar synthetic cannabinoids. It is recommended that these parameters be optimized in the user's own laboratory setting.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is recommended for the cleanup and concentration of this compound from biological matrices.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Internal Standard (IS) solution (e.g., this compound-d4, if available, or a structurally similar deuterated synthetic cannabinoid)
-
Phosphate buffer (100 mM, pH 6.0)
-
β-glucuronidase (for urine samples, if conjugated metabolites are of interest)[2]
-
SPE Cartridges (e.g., mixed-mode or polymeric reversed-phase)
-
Methanol
-
Acetonitrile
-
Elution solvent (e.g., 90:10 acetonitrile:methanol)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Procedure:
-
Sample Pre-treatment (for Urine): To 1 mL of urine, add 50 µL of internal standard solution and 500 µL of phosphate buffer. If analyzing for glucuronidated metabolites, add β-glucuronidase and incubate at 60°C for 2 hours.[2]
-
Sample Pre-treatment (for Plasma/Serum): To 500 µL of plasma or serum, add 50 µL of internal standard solution and 1 mL of acetonitrile to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes. Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elution: Elute this compound and the internal standard with 2 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent.
Liquid Chromatography (LC) Parameters
The following LC parameters are based on a published method for the qualitative analysis of this compound and can be adapted for quantitative analysis.[1]
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance LC system |
| Column | C18 column (e.g., 50 mm x 3.0 mm, 2.6 µm particle size)[1] |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH 3.0 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 for a suggested gradient program |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 15°C |
Table 1: Suggested LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 13.00 | 5 | 95 |
| 15.00 | 5 | 95 |
| 15.50 | 95 | 5 |
| 18.00 | 95 | 5 |
Mass Spectrometry (MS) Parameters
The following MS parameters are proposed for the quantification of this compound. These should be optimized for the specific instrument being used.
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion | [M+H]⁺ = 362.2 m/z (based on the molecular weight of 361.4 g/mol ) |
| MRM Transitions | See Table 2 for proposed transitions |
| Collision Energy | Optimize for each transition; a starting range of 20-40 eV can be used. |
| Dwell Time | 50-100 ms |
| Source Temperature | 500-550°C |
| IonSpray Voltage | 4500-5500 V |
Table 2: Proposed MRM Transitions for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| This compound | 362.2 | 105.1 | Quantifier |
| This compound | 362.2 | 144.1 | Qualifier |
| This compound | 362.2 | 97.1 | Qualifier |
Note: The proposed product ions are based on the common fragmentation of the benzoyl group (m/z 105.1), the oxindole moiety (m/z 144.1), and the cyclohexylmethyl group (m/z 97.1). These should be confirmed and optimized experimentally.
Data Presentation
Quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation.
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % RSD |
| 1 | 0.012 | 98.5 | 4.2 |
| 5 | 0.058 | 101.2 | 3.1 |
| 10 | 0.115 | 100.5 | 2.5 |
| 50 | 0.592 | 99.8 | 1.8 |
| 100 | 1.189 | 100.1 | 1.5 |
| 500 | 5.998 | 99.5 | 1.9 |
Table 4: Example Quality Control (QC) Sample Data
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % RSD (Intra-day) | % RSD (Inter-day) |
| LQC | 3 | 2.95 | 98.3 | 3.8 | 5.1 |
| MQC | 75 | 76.2 | 101.6 | 2.1 | 3.5 |
| HQC | 400 | 395.8 | 98.9 | 1.7 | 2.9 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Proposed Fragmentation Pathway
Caption: Proposed Fragmentation of this compound.
References
Application Notes and Protocols for β-arrestin2 Recruitment Assays: Evaluating Bzo-chmoxizid Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing β-arrestin2 recruitment assays for characterizing the activity of the synthetic cannabinoid, Bzo-chmoxizid. This document outlines the underlying principles of the assay, presents detailed experimental protocols, and summarizes the available quantitative data for this compound.
Introduction to β-arrestin2 Recruitment Assays
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are major drug targets.[1][2] Upon agonist binding, GPCRs activate heterotrimeric G proteins, initiating downstream signaling cascades.[3] However, prolonged activation leads to a process of desensitization, primarily mediated by GPCR kinases (GRKs) and β-arrestins.[1][4] GRKs phosphorylate the activated receptor, creating a high-affinity binding site for β-arrestins (β-arrestin1 and β-arrestin2). The recruitment of β-arrestin to the GPCR sterically hinders further G protein coupling, effectively dampening the signal. Beyond this canonical role in desensitization, β-arrestins can also initiate their own G protein-independent signaling pathways, a concept known as biased agonism.
Biased agonists are ligands that preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent). The study of biased agonism is crucial in modern drug discovery, as it offers the potential to develop therapeutics with improved efficacy and reduced side effects. β-arrestin2 recruitment assays are powerful tools to quantify the interaction between a GPCR and β-arrestin2 upon ligand stimulation, providing critical insights into a compound's potential for biased agonism.
This compound (also known as CHM-MDA-19) is a synthetic cannabinoid that has emerged on the recreational drug market. It acts as an agonist at the cannabinoid receptors CB1 and CB2. Understanding its interaction with the β-arrestin2 signaling pathway is essential for elucidating its pharmacological profile and potential for biased agonism.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the β-arrestin2 signaling pathway and a general workflow for a β-arrestin2 recruitment assay.
References
- 1. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Bzo-chmoxizid in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bzo-chmoxizid, also known as CHM-MDA-19, is a synthetic cannabinoid that functions as a potent and selective agonist for the cannabinoid receptor 2 (CB2)[1][2]. Structurally similar to other synthetic cannabinoids of the "OXIZID" class, such as MDA-19 (BZO-HEXOXIZID), this compound is a valuable research tool for investigating the role of the CB2 receptor in various physiological and pathological processes[1]. The CB2 receptor is primarily expressed in immune cells and peripheral tissues, and its activation is being explored for therapeutic applications in conditions such as neuropathic pain, inflammation, and neurodegenerative diseases, without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation[3][4].
These application notes provide detailed protocols for the preparation and administration of this compound to animals for in vivo research, based on available data for this compound and its close structural analog, MDA-19.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | N'-[(Z)-[1-(cyclohexylmethyl)-2-oxo-indolin-3-ylidene]amino]benzamide | |
| Synonyms | CHM-MDA-19 | |
| Molecular Formula | C22H23N3O2 | |
| Molecular Weight | 361.4 g/mol | |
| CAS Number | 1048973-67-6 | |
| Appearance | Crystalline solid | |
| Solubility | DMF: 3 mg/mLDMSO: 2 mg/mLEthanol: 2 mg/mLPBS (pH 7.2): Insoluble |
Mechanism of Action and In Vitro Potency
This compound is a selective CB2 receptor agonist. In vitro studies have demonstrated its high affinity and functional activity at the CB2 receptor, with significantly lower potency at the CB1 receptor.
| Parameter | Receptor | Value | Reference |
| EC50 | CB1 | 84.6 nM | |
| EC50 | CB2 | 2.21 nM |
The activation of the CB2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that can lead to various cellular responses, including modulation of immune cell function and reduction of inflammatory mediators.
Protocol for Preparation of this compound for Animal Administration
Due to its poor solubility in aqueous solutions, a specific vehicle is required for the in vivo administration of this compound. The following protocol is based on methods used for other poorly soluble synthetic cannabinoids in animal studies.
4.1. Materials
-
This compound powder
-
Polysorbate 80 (Tween 80)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
4.2. Vehicle Preparation A common vehicle for intraperitoneal (i.p.) injection of synthetic cannabinoids is a mixture of Polysorbate 80 and saline.
4.3. Dosing Solution Preparation (Example for a 10 mg/kg dose in mice)
This protocol provides an example for preparing a dosing solution for a 10 mg/kg dose in a 25 g mouse, with an injection volume of 10 mL/kg. Adjust calculations based on the specific dose and animal weight.
-
Calculate the required amount of this compound:
-
For a 10 mg/kg dose in a 25 g (0.025 kg) mouse: 10 mg/kg * 0.025 kg = 0.25 mg of this compound per mouse.
-
To prepare a stock for multiple animals, scale up the calculation accordingly. For example, for 10 mice, you would need 2.5 mg of this compound.
-
-
Prepare the dosing solution:
-
The final concentration of the dosing solution should be 1 mg/mL to deliver 10 mg/kg in an injection volume of 10 mL/kg.
-
For 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.
-
In a sterile microcentrifuge tube, add 10 mg of this compound.
-
Add 0.78 mL of Polysorbate 80 (to achieve a final concentration of 7.8%).
-
Vortex thoroughly until the powder is fully dispersed. Sonication may be used to aid dissolution.
-
Add 9.22 mL of sterile 0.9% saline to bring the total volume to 10 mL.
-
Vortex again until a homogenous suspension is formed. The solution may appear slightly cloudy.
-
4.4. Important Considerations
-
Always prepare the dosing solution fresh on the day of the experiment.
-
Ensure the final solution is at room temperature before administration.
-
Gently vortex the solution immediately before drawing it into the syringe to ensure homogeneity.
-
A vehicle-only control group should be included in all experiments.
Animal Administration Protocol
5.1. Dosage
There is limited published data on the therapeutic dosage of this compound in animal models. However, a study on its close analog, MDA-19, demonstrated efficacy in a rat model of neuropathic pain with an ED50 of 9.1 mg/kg (intraperitoneal injection). A recent study in mice showed that this compound was the most potent among several OXIZID compounds in a THC-drug discrimination model, suggesting potent in vivo activity.
Recommended Approach:
-
It is crucial to perform a dose-response study to determine the optimal dose of this compound for the specific animal model and desired therapeutic effect.
-
A starting dose range of 1 - 10 mg/kg (i.p.) is suggested, based on the data from related compounds.
5.2. Route of Administration
Intraperitoneal (i.p.) injection is a common and effective route for administering synthetic cannabinoids in rodents.
5.3. Experimental Protocol: Neuropathic Pain Model (Example)
This is an example protocol based on the study of MDA-19 in a rat model of neuropathic pain.
-
Animal Model: Induce neuropathic pain in rats (e.g., using the Spared Nerve Injury model).
-
Acclimation: Allow animals to acclimate to the experimental procedures and environment.
-
Baseline Measurement: Measure baseline pain responses (e.g., mechanical allodynia using von Frey filaments).
-
Drug Administration:
-
Divide animals into groups: Vehicle control, and this compound (e.g., 1, 3, and 10 mg/kg, i.p.).
-
Administer the prepared dosing solution or vehicle.
-
-
Post-treatment Measurements: Measure pain responses at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Analyze the data to determine the effect of this compound on neuropathic pain and to calculate the ED50.
Safety Precautions
-
This compound is a potent synthetic cannabinoid. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
-
All animal procedures must be approved by the institution's Animal Care and Use Committee (ACUC).
Disclaimer
This information is intended for research purposes only. This compound is not for human or veterinary use. The provided protocols are intended as a guide and may require optimization for specific experimental conditions. Researchers are responsible for ensuring the safe and ethical use of this compound in their studies.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Selective CB2 Agonist COR167 Reduced Symptoms in a Mice Model of Trauma-Induced Peripheral Neuropathy through HDAC-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bzo-chmoxizid (as MDMB-4en-PINACA) in Biological Matrices using GC-MS
Abstract
This application note details a robust and validated method for the quantitative analysis of "Bzo-chmoxizid," a representative synthetic cannabinoid receptor agonist, using Gas Chromatography-Mass Spectrometry (GC-MS). As "this compound" is not a formally recognized chemical entity, this protocol has been developed and validated using MDMB-4en-PINACA , a potent indazole-derived synthetic cannabinoid, as a proxy. The methodology is tailored for researchers, forensic scientists, and drug development professionals, providing a comprehensive protocol for sample preparation, instrumental analysis, and data interpretation for the detection of this class of compounds in complex biological matrices such as blood and urine.
Introduction
The proliferation of Novel Psychoactive Substances (NPS), particularly synthetic cannabinoids, presents a significant challenge for forensic and clinical toxicology laboratories.[1] These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) but are often more potent and associated with severe adverse health effects. Their structures are continuously modified to evade legal restrictions, necessitating adaptable and sensitive analytical methods for their detection and quantification.[2]
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of synthetic cannabinoids due to its high chromatographic resolution and definitive mass spectral identification capabilities.[3][4] The method described herein provides a validated protocol for the analysis of MDMB-4en-PINACA, a compound frequently identified in forensic casework, serving as a model for the "this compound" class of molecules.[5]
Experimental Protocol
2.1. Materials and Reagents
-
MDMB-4en-PINACA analytical standard (1 mg/mL in methanol)
-
Internal Standard (IS): Granisetron hydrochloride or a suitable deuterated analog
-
Methanol, Ethyl Acetate, Hexane (HPLC Grade)
-
Sodium Acetate Buffer (100 mM, pH 5)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., ISOLUTE C18)
-
Derivatizing Agent (optional, for certain metabolites): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Drug-free whole blood and urine for calibration and controls
2.2. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of synthetic cannabinoids from whole blood.
-
Sample Pretreatment: To 0.5 mL of calibrator, control, or unknown blood sample, add 50 µL of Internal Standard working solution.
-
Buffering: Add 0.5 mL of 100 mM sodium acetate buffer (pH 5) and vortex to mix.
-
Cartridge Conditioning: Condition an ISOLUTE C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pretreated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% acetonitrile in water to remove interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for at least 10 minutes.
-
Elution: Elute the analytes with 2.5 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.
-
Reconstitution: Reconstitute the dried residue in 50 µL of ethyl acetate and transfer to a GC-MS autosampler vial with a micro-insert.
2.3. GC-MS Instrumentation and Conditions
The following parameters have been optimized for the analysis of MDMB-4en-PINACA and can be adapted for similar compounds.
| GC Parameter | Setting |
| GC System | Agilent 7890A GC (or equivalent) |
| Column | HP-5MS capillary column (30m x 0.25mm i.d., 0.25µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Oven Program | Initial 60°C for 1 min, ramp at 20°C/min to 280°C, hold for 10 min. (Program must be optimized for specific isomers and analytes) |
| MS Parameter | Setting |
| MS System | Agilent 5975C MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Scan (m/z 40-550) for qualitative screening and Selected Ion Monitoring (SIM) for quantification |
| Solvent Delay | 4 minutes |
Results and Data Presentation
Quantitative analysis is performed using Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. The ions selected should be based on the mass spectrum of the target analyte. For MDMB-4en-PINACA, characteristic fragments are used for identification and quantification.
Table 1: Quantitative Data for MDMB-4en-PINACA Analysis
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD/LOQ (ng/mL) |
| MDMB-4en-PINACA | ~9.66 | 213 (Base Peak) | 145 | 301 | 0.1 / 0.5 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are based on validated methods for similar synthetic cannabinoids and may vary by instrument and matrix.
The mass spectrum of MDMB-4en-PINACA is characterized by a base peak at m/z 213, corresponding to an acylium-indazole-alkyl ion. Other significant fragments include m/z 145 (acylium-indazole ion) and m/z 301, which is formed by a McLafferty rearrangement of the molecular ion. The molecular ion at m/z 357 is often of low abundance or absent in EI-MS.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of "this compound" from sample receipt to final report generation.
4.2. Logical Pathway of Electron Ionization Mass Spectrometry
This diagram outlines the fundamental processes occurring within the mass spectrometer during the analysis of a target molecule like MDMB-4en-PINACA.
Conclusion
This application note provides a detailed and reliable GC-MS protocol for the quantitative analysis of the synthetic cannabinoid MDMB-4en-PINACA, used as a proxy for the placeholder "this compound". The described sample preparation and instrumental parameters offer the high sensitivity and selectivity required for the analysis of this compound class in complex biological matrices. The established workflow and data analysis procedures ensure accurate and defensible results for research, clinical, and forensic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS Identification and Quantification of the Synthetic Cannabinoid MDMB-4en- PINACA in Cannabis-derived Material Seized in the Turin Metropolitan Area (Italy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. researchgate.net [researchgate.net]
- 5. cdn.who.int [cdn.who.int]
Troubleshooting & Optimization
optimizing Bzo-chmoxizid concentration for cell-based assays
Welcome to the technical support center for Bzo-chmoxizid. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you successfully optimize the concentration of this compound for your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1/2). By binding to the ATP-binding pocket of MEK1/2, it prevents the phosphorylation and subsequent activation of ERK1/2 (p44/42 MAPK), thereby inhibiting the downstream signaling cascade responsible for cell proliferation, differentiation, and survival.
Q2: What is the recommended starting concentration range for this compound in a new cell line?
A2: For initial experiments, we recommend a starting concentration range of 10 nM to 1 µM. A dose-response experiment within this range should be performed to determine the optimal concentration for your specific cell line and assay.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. We recommend preparing a 10 mM stock solution in anhydrous DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: I am observing significant cell death even at low concentrations. What could be the cause?
A4: This could be due to several factors:
-
High Sensitivity: Your cell line may be exceptionally sensitive to the inhibition of the MAPK/ERK pathway.
-
Off-Target Effects: Although designed to be selective, off-target effects can occur at higher concentrations.
-
Solvent Toxicity: Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Assay Duration: Prolonged incubation times can lead to increased cytotoxicity.
We recommend performing a cytotoxicity assay to determine the maximum non-toxic concentration.
Q5: I am not observing any inhibition of my target pathway. What should I do?
A5: If you do not observe the expected inhibition (e.g., a decrease in phospho-ERK levels), consider the following:
-
Concentration: The concentration of this compound may be too low for your specific cell line. Try increasing the concentration.
-
Incubation Time: The incubation time may be too short. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended.
-
Compound Integrity: Ensure your stock solution has been stored correctly and has not degraded.
-
Basal Pathway Activity: The MAPK/ERK pathway may have low basal activity in your chosen cell line under your specific culture conditions. Consider stimulating the pathway with a growth factor (e.g., EGF or FGF) to create a larger dynamic range for observing inhibition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High Variability Between Replicates
-
Possible Cause: Inconsistent cell seeding, uneven compound distribution, or edge effects in multi-well plates.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix gently after seeding to ensure even distribution.
-
When adding this compound, mix the plate gently in a cross-like pattern.
-
To avoid edge effects, do not use the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium.
-
Issue 2: Inconsistent IC50 Values Across Experiments
-
Possible Cause: Variations in cell passage number, cell density, serum concentration in the medium, or incubation time.
-
Solution:
-
Use cells within a consistent, low passage number range.
-
Standardize the cell seeding density for all experiments.
-
Maintain a consistent serum concentration, as serum contains growth factors that activate the MAPK/ERK pathway.
-
Use a standardized incubation time for all IC50 determinations.
-
Below is a troubleshooting decision tree to help diagnose issues with pathway inhibition.
Caption: Troubleshooting workflow for lack of pathway inhibition.
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Western Blot
This protocol is designed to identify the concentration of this compound that effectively inhibits ERK phosphorylation.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa or A375) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, reduce the serum concentration in the medium (e.g., to 0.5% FBS) for 12-24 hours to lower basal p-ERK levels.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium (e.g., 0, 10, 50, 100, 500, 1000 nM). Include a vehicle control (DMSO only).
-
Stimulation (Optional): If you starved your cells, you may stimulate them with a growth factor (e.g., 20 ng/mL EGF) for 15 minutes before lysis to induce a strong p-ERK signal. Add this compound 1-2 hours prior to stimulation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2. The total ERK antibody serves as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify band intensities to determine the concentration at which p-ERK levels are significantly reduced.
Caption: Experimental workflow for Western blot analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Compound Addition: The next day, add serial dilutions of this compound to the wells. Include a vehicle-only control and a "cells-only" control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Type | Incubation Time (h) | CC50 (µM) |
| HeLa | Cervical Cancer | 48 | > 20 |
| A375 | Malignant Melanoma | 48 | 8.5 |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| HEK293 | Embryonic Kidney | 72 | > 25 |
CC50: 50% cytotoxic concentration.
Table 2: Hypothetical IC50 of this compound for p-ERK Inhibition
| Cell Line | Basal/Stimulated | Incubation Time (h) | IC50 (nM) |
| HeLa | EGF-Stimulated | 2 | 85 |
| A375 | Basal (BRAF V600E) | 2 | 25 |
| MCF-7 | EGF-Stimulated | 2 | 110 |
IC50: 50% inhibitory concentration.
Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the MAPK/ERK pathway at MEK1/2.
Navigating the Challenges of Bzo-chmoxizid Dissolution: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the synthetic cannabinoid Bzo-chmoxizid, achieving complete and stable dissolution is a critical first step for accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered when preparing this compound solutions.
Solubility Profile of this compound
Understanding the solubility of this compound is fundamental to preparing appropriate stock solutions. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| DMF | 3 mg/mL[1][2] |
| DMSO | 2 mg/mL[1][2] |
| Ethanol | 2 mg/mL[1] |
| PBS (pH 7.2) | Insoluble |
Troubleshooting Guide: Dissolving this compound
This section addresses specific issues that may arise during the dissolution of this compound and offers step-by-step solutions.
Issue 1: Precipitate forms after adding the stock solution to an aqueous buffer.
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Question: I dissolved this compound in DMSO to make a stock solution, but when I diluted it into my aqueous experimental buffer (like PBS), a precipitate formed. Why is this happening and how can I prevent it?
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Answer: This is a common issue known as "salting out" or precipitation. This compound is poorly soluble in aqueous solutions like PBS. When the DMSO stock solution is added to the aqueous buffer, the compound comes out of solution.
Solutions:
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Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
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Increase the percentage of organic solvent: If your experimental conditions permit, you can try to include a small percentage of the initial organic solvent (e.g., DMSO or ethanol) in your final aqueous solution to help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.
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Use a surfactant or solubilizing agent: For in vitro experiments, a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer to help keep the compound in solution. It is crucial to run appropriate vehicle controls to ensure the surfactant itself does not affect the experimental outcome.
-
Issue 2: The compound is not fully dissolving in the organic solvent.
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Question: I am trying to dissolve this compound in DMSO at the recommended concentration, but I still see solid particles. What should I do?
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Answer: While this compound is soluble in DMSO, achieving complete dissolution at higher concentrations might require additional steps.
Solutions:
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Gentle Warming: Gently warm the solution to 37°C to increase solubility. Avoid excessive heat, as it may degrade the compound.
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Vortexing and Sonication: After warming, vortex the solution vigorously. If particles persist, use a bath sonicator for a short period (5-10 minutes) to break up any aggregates and facilitate dissolution.
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Serial Dilution: If you require a high concentration stock, consider making a more concentrated initial stock in a smaller volume and then performing a serial dilution to the desired final concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on its solubility profile, DMF (dimethylformamide) is the solvent in which this compound is most soluble (3 mg/mL). However, DMSO (dimethyl sulfoxide) and ethanol are also commonly used and are often more biocompatible for cell-based assays. The choice of solvent will depend on the specific requirements of your experiment.
Q2: How should I store my this compound stock solution?
A2: For long-term stability, it is recommended to store stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. When stored at -80°C, the stock solution can be used for up to 6 months, while at -20°C, it is recommended to be used within 1 month.
Q3: Is this compound stable in aqueous solutions?
A3: this compound is not only poorly soluble but also may be unstable in aqueous solutions over long periods. It is best practice to prepare fresh dilutions in your aqueous buffer from the organic stock solution immediately before each experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh out the desired amount of this compound (Molecular Weight: 361.44 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.61 mg of the compound.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution:
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Vortex the tube for 1-2 minutes.
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If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes.
-
Vortex again. If necessary, place the tube in a bath sonicator for 5-10 minutes.
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Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Visualizing Experimental Workflows
To aid in understanding the troubleshooting process, the following diagrams illustrate key decision-making pathways.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Pathway for preparing a stable stock solution of this compound.
References
Troubleshooting Bzo-chmoxizid Immunoassay Cross-Reactivity: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cross-reactivity issues with Bzo-chmoxizid immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in its detection?
This compound (also known as CHM-MDA-19) is a synthetic cannabinoid belonging to the "OXIZID" class of compounds.[1][2][3] Cross-reactivity in immunoassays is a significant concern because these assays rely on antibody binding to a specific molecule. If other structurally similar compounds are present in the sample, they may also bind to the antibody, leading to inaccurate results, most commonly false positives.[4][5]
Q2: What are the common causes of unexpected results in a this compound immunoassay?
Unexpected results can stem from several factors:
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Cross-reactivity: Antibodies may bind to other synthetic cannabinoids of the OXIZID class or to metabolites of this compound.
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Matrix effects: Components in the sample matrix (e.g., urine, blood) can interfere with the antibody-antigen binding.
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Non-specific binding: Assay components may adhere to the plate surface, leading to a high background signal.
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Procedural errors: Incorrect incubation times, temperatures, or washing steps can all lead to inaccurate readings.
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Reagent issues: Improperly stored or expired reagents can compromise assay performance.
Q3: What are some compounds that could potentially cross-react with a this compound immunoassay?
Given that this compound is part of the OXIZID family of synthetic cannabinoids, it is plausible that other related "OXIZID" analogues could cross-react. These compounds share a similar core structure, making them potential interferents.
Troubleshooting Guides
Issue 1: Suspected False-Positive Results
If you suspect false-positive results in your this compound immunoassay, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected false-positive results.
Detailed Steps:
-
Verify Controls: Ensure that the positive and negative controls provided with the kit are performing as expected. If controls fail, the entire run is invalid.
-
Review Assay Protocol: Meticulously review the experimental protocol to rule out any procedural errors, such as incorrect incubation times or temperatures, improper washing techniques, or errors in reagent preparation.
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Investigate Sample Matrix: To assess for matrix effects, perform a serial dilution of the sample. If a matrix effect is present, the analyte concentration will not decrease linearly with the dilution factor.
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Assess Potential Cross-Reactivity: If structurally related compounds are suspected to be in the sample, a cross-reactivity study should be performed.
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Confirmation with a Secondary Method: The most definitive way to confirm a positive result is to use a highly specific secondary method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Issue 2: High Background Signal
A high background signal can mask true results and lead to false positives.
Caption: Troubleshooting workflow for high background signal.
Detailed Steps:
-
Review Washing Protocol: Insufficient washing is a common cause of high background. Ensure that the recommended wash buffer volume and number of wash cycles are being used.
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Verify Blocking Step: The blocking step is crucial for preventing non-specific binding. Confirm that the blocking buffer is correctly prepared and that the incubation time and temperature are optimal.
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Evaluate Conjugate Concentration: An overly high concentration of the enzyme-labeled conjugate can lead to non-specific binding and a high background. Consider titrating the conjugate to find the optimal concentration.
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Inspect Reagents: Check all reagents for any signs of contamination or precipitation.
Data Presentation
Table 1: Chemical and Physical Data of this compound
| Property | Value |
| Chemical Formula | C22H23N3O2 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N'-(1-(CycloHexylMethyl)-2-OXoIndolin-3-ylidene)BenZOhydraZIDe |
| Synonyms | Cyclohexylmethyl MDA-19, CHM-MDA-19 |
Table 2: Potential Cross-Reactants for this compound Immunoassays
| Compound | Structural Similarity to this compound | Rationale for Potential Cross-Reactivity |
| BZO-HEXOXIZID (MDA 19) | High (Shares the "OXIZID" core) | As a closely related analogue, the antibody raised against this compound is likely to recognize BZO-HEXOXIZID. |
| BZO-POXIZID | High (Shares the "OXIZID" core) | The shared core structure makes it a probable cross-reactant. |
| 5F-BZO-POXIZID | High (Shares the "OXIZID" core) | The common structural scaffold is the primary reason for potential cross-reactivity. |
| Metabolites of this compound | Varies | Metabolites that retain the core epitope recognized by the antibody can lead to positive results. |
Experimental Protocols
Protocol 1: Serial Dilution for Matrix Effect Assessment
Objective: To determine if the sample matrix is interfering with the immunoassay.
Methodology:
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Prepare a series of dilutions of the sample in the assay's recommended diluent (e.g., 1:2, 1:4, 1:8, 1:16).
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Run the undiluted and diluted samples in the this compound immunoassay according to the manufacturer's protocol.
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Calculate the concentration of this compound in each diluted sample and multiply by the dilution factor to get the corrected concentration.
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Analysis: If there is no matrix effect, the corrected concentrations should be consistent across all dilutions. A significant deviation in the corrected concentrations suggests the presence of matrix interference.
Protocol 2: Cross-Reactivity Assessment
Objective: To evaluate the specificity of the this compound antibody against potentially cross-reacting compounds.
Methodology:
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Prepare a series of concentrations for each potential cross-reactant (e.g., BZO-HEXOXIZID, BZO-POXIZID).
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Spike these compounds into a negative control matrix (a sample known to be free of this compound).
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Run these spiked samples in the this compound immunoassay.
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Determine the concentration of each compound that produces a signal equivalent to the assay's positive cutoff.
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Analysis: The degree of cross-reactivity can be calculated as a percentage: (Concentration of this compound at cutoff / Concentration of cross-reactant at cutoff) x 100.
Signaling Pathway and Logical Relationships
Caption: Competitive immunoassay principle and the mechanism of cross-reactivity.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. NPS discovery: this compound. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Synthesis of Bzo-chmoxizid
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of Bzo-chmoxizid. The information is designed to address common challenges and improve reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield of this compound?
A1: Based on internal studies, the reaction temperature is the most critical parameter. Deviations of as little as 5°C from the optimal temperature can lead to a significant decrease in yield and an increase in impurity formation.
Q2: My reaction stalls before reaching completion. What are the likely causes?
A2: Incomplete reactions are often due to catalyst deactivation or insufficient reagent concentration. Ensure the catalyst was stored properly and is active. It is also advisable to check the purity of your starting materials, as impurities can interfere with the catalyst.
Q3: I am observing the formation of a significant side-product. How can I minimize it?
A3: Side-product formation is typically linked to reaction temperature and time. Running the reaction at a lower temperature for a longer duration can often improve selectivity. See the table below for a summary of temperature and time effects on yield and purity.
Q4: Can the order of reagent addition impact the reaction outcome?
A4: Yes, the order of addition is crucial. The catalyst should be added to the reaction mixture last, after the dissolution of both Bzo-precursor and the Chmoxizid-reagent, to ensure a homogeneous reaction initiation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | 1. Inactive Catalyst2. Incorrect Reagent Stoichiometry3. Low Reaction Temperature | 1. Use a fresh batch of catalyst.2. Verify the molar ratios of your starting materials.3. Increase the temperature in 2°C increments. |
| High Levels of Impurities | 1. Reaction Temperature Too High2. Extended Reaction Time3. Low-Quality Solvents | 1. Lower the reaction temperature.2. Monitor the reaction progress and stop it once the starting material is consumed.3. Use anhydrous, high-purity solvents. |
| Poor Reproducibility | 1. Inconsistent Mixing Speed2. Atmospheric Moisture Contamination | 1. Ensure consistent and vigorous stirring throughout the reaction.2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Data on Reaction Parameters
The following table summarizes the effects of key reaction parameters on the yield and purity of this compound.
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 60°C | 70°C | 80°C |
| Time | 12 hours | 8 hours | 6 hours |
| Catalyst Load | 1 mol% | 1.5 mol% | 2 mol% |
| Yield (%) | 75% | 92% | 85% |
| Purity (%) | 98% | 99% | 95% |
Experimental Protocol: Synthesis of this compound
This protocol outlines the standard procedure for the synthesis of this compound.
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Preparation: To a dried 250 mL round-bottom flask, add Bzo-precursor (1.0 eq) and Chmoxizid-reagent (1.2 eq).
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Dissolution: Add 100 mL of anhydrous toluene to the flask. Stir the mixture at room temperature until all solids are dissolved.
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Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes.
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Reaction Initiation: Heat the reaction mixture to 70°C. Once the temperature is stable, add the palladium catalyst (1.5 mol%) in one portion.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) every hour.
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Work-up: Once the reaction is complete (approximately 8 hours), cool the mixture to room temperature. Quench the reaction with 50 mL of saturated ammonium chloride solution.
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Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagrams
Technical Support Center: Bzo-chmoxizid In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo use of Bzo-chmoxizid, a potent synthetic cannabinoid of the OXIZID class. Our resources are designed to help you minimize off-target effects and navigate potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a synthetic cannabinoid belonging to the "OXIZID" class of compounds. It functions as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] It exhibits a preference for the CB2 receptor.[3]
Q2: What are the known on-target effects of this compound in vivo?
A2: As a potent CB1 receptor agonist, this compound is expected to produce a characteristic profile of effects in rodents known as the "cannabinoid tetrad":
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Hypomotility: A decrease in spontaneous locomotor activity.[4][5]
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Catalepsy: A state of immobility.
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Hypothermia: A reduction in body temperature.
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Analgesia: A reduction in pain sensitivity. It also produces psychoactive effects similar to THC, as demonstrated in drug discrimination studies.
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target screening data for this compound is not publicly available, studies on other potent synthetic cannabinoids suggest potential interactions with other G-protein coupled receptors (GPCRs), such as chemokine and histamine receptors. Adverse effects observed with high-potency synthetic cannabinoids in animal models, which may be indicative of off-target activity, include cardiovascular and neurological complications.
Q4: How can I minimize off-target effects in my in vivo experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
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Dose Optimization: Use the lowest effective dose to elicit the desired on-target effect. This can be determined through careful dose-response studies.
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Route of Administration: The choice of administration route can influence the pharmacokinetic and pharmacodynamic profile of the compound.
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Use of Selective Antagonists: Co-administration of selective antagonists for CB1 or CB2 receptors can help to confirm that the observed effects are mediated by the intended targets.
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Control Groups: Always include appropriate vehicle control groups in your experimental design.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility/Precipitation of this compound in Vehicle | This compound is a lipophilic compound with poor aqueous solubility. | Use a vehicle formulation suitable for lipophilic compounds. A commonly used vehicle for OXIZID cannabinoids is 5% Cremophor, 5% ethanol, and 90% saline. Prepare fresh solutions for each experiment and vortex thoroughly before administration. |
| High Variability in Animal Response | - Inconsistent dosing due to poor solubility.- Individual differences in animal metabolism.- Stress-induced physiological changes. | - Ensure complete solubilization of the compound before injection.- Increase the number of animals per group to improve statistical power.- Acclimate animals to the experimental procedures and environment to reduce stress. |
| Unexpected Adverse Events (e.g., seizures, excessive sedation) | - Dose is too high, leading to off-target effects or excessive on-target agonism.- Rapid metabolism into active metabolites with different pharmacological profiles. | - Immediately perform a dose-response study to identify a more appropriate dose range.- Monitor animals closely for any adverse events.- Consider pharmacokinetic studies to understand the metabolic profile of this compound in your animal model. |
| Lack of Expected On-Target Effects | - Dose is too low.- Inactive batch of the compound.- Incorrect route of administration. | - Confirm the potency of your this compound batch with an in vitro assay if possible.- Increase the dose in a stepwise manner.- Verify that the chosen route of administration is appropriate for achieving sufficient brain exposure. |
Quantitative Data
Table 1: In Vitro Potency and Efficacy of this compound at Cannabinoid Receptors
| Receptor | Assay | Parameter | Value | Reference |
| Human CB1 | β-arrestin2 Recruitment | EC50 | 84.6 nM | |
| Human CB2 | β-arrestin2 Recruitment | EC50 | 2.21 nM |
Table 2: Binding Affinity (Ki) of MDA-19 (BZO-HEXOXIZID), a Structural Analog of this compound
| Receptor | Species | Ki (nM) | Reference |
| CB1 | Human | 162.4 ± 7.6 | |
| CB2 | Human | 43.3 ± 10.3 | |
| CB1 | Rat | 1130 ± 574 | |
| CB2 | Rat | 16.3 ± 2.1 |
Note: No comprehensive off-target screening data (e.g., from a Eurofins SafetyScreen panel) for this compound or its close analogs is currently available in the public domain.
Experimental Protocols
Protocol 1: In Vivo Drug Discrimination Study in Mice
This protocol is adapted from a study that evaluated the THC-like discriminative stimulus effects of OXIZID compounds.
1. Animals: Male C57BL/6J mice. 2. Apparatus: Standard two-lever operant conditioning chambers. 3. Training:
- Train mice to discriminate between THC (e.g., 5.6 mg/kg, i.p.) and vehicle.
- Reinforce responses on one lever after THC administration and on the other lever after vehicle administration under a fixed-ratio schedule of reinforcement. 4. Test Sessions:
- Once stable discrimination is achieved, substitute this compound for THC.
- Administer various doses of this compound (e.g., 0.1 - 3.0 mg/kg, i.p.) 30 minutes before the session.
- Record the percentage of responses on the THC-appropriate lever. 5. Vehicle Formulation: 5% Cremophor, 5% ethanol, and 90% saline.
Protocol 2: Cannabinoid Tetrad Assessment in Mice
This is a general protocol for assessing the canonical in vivo effects of cannabinoid agonists.
1. Animals: Male mice (e.g., C57BL/6J). 2. Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.). 3. Assessments (perform at baseline and at set time points post-injection, e.g., 30, 60, 90, 120 minutes):
- Locomotor Activity: Place the mouse in an open-field arena and record the total distance traveled for a set duration (e.g., 10 minutes).
- Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar raised approximately 3-4 cm from the surface. Measure the time the mouse remains immobile.
- Body Temperature: Measure rectal temperature using a digital thermometer.
- Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C) and record the latency to a nociceptive response (e.g., hind paw lick or jump). A cut-off time should be used to prevent tissue damage.
Visualizations
References
- 1. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid‐Induced Tetrad in Mice | Semantic Scholar [semanticscholar.org]
Bzo-chmoxizid Technical Support Center: Troubleshooting Experimental Variability
Welcome to the Bzo-chmoxizid Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results when working with the synthetic cannabinoid this compound (CHM-MDA-19). Here you will find troubleshooting guides and frequently asked questions to help you achieve more consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic cannabinoid belonging to the "OXIZID" class of compounds.[1][2][3] Its primary mechanism of action is as a potent agonist for the cannabinoid receptors CB1 and CB2, with a notable selectivity for the CB2 receptor.[1][4] This interaction initiates downstream signaling cascades, primarily through Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability, this compound should be stored at -20°C, where it is stable for at least five years. For creating stock solutions, solvents such as DMF (3 mg/ml), DMSO (2 mg/ml), and Ethanol (2 mg/ml) can be used. It is important to note that this compound is insoluble in aqueous solutions like PBS (pH 7.2). To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q3: We are observing significant batch-to-batch variability in our cell-based assays. What could be the cause?
Batch-to-batch variability can stem from several factors:
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Compound Stability: Ensure proper storage and handling of this compound stock solutions. Avoid repeated freeze-thaw cycles by preparing aliquots.
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Cell Line Integrity: Regularly check your cell lines for mycoplasma contamination and verify their identity. Passage number can also affect cell behavior and receptor expression.
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Serum Variability: The composition of fetal bovine serum (FBS) can vary between lots and affect the availability and activity of lipophilic compounds like this compound. Consider using a single, tested lot of FBS for a series of experiments or using serum-free media if your cell line permits.
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Reagent Consistency: Ensure all other reagents, such as cell culture media and assay buffers, are from consistent lots.
Troubleshooting Guides
Issue 1: Inconsistent Results in Receptor Binding Assays
High variability in receptor binding assays is a common issue. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | - Optimize the concentration of blocking agents (e.g., BSA) in your assay buffer.- Reduce the amount of membrane protein used in the assay (typically 100-500 µg).- Ensure thorough washing of filters to remove unbound radioligand. |
| Low Signal-to-Noise Ratio | - Verify the quality and specific activity of your radioligand.- Titrate the concentration of both the radioligand and the competing ligand (this compound) to find the optimal window.- Ensure the incubation time is sufficient to reach equilibrium. |
| Poor Reproducibility | - Standardize all pipetting steps and incubation times meticulously.- Use a consistent source and preparation method for your cell membranes.- Ensure the temperature is precisely controlled throughout the assay. |
Issue 2: Discrepancies in Cell-Based Assay Potency (EC50/IC50 Values)
Variations in potency measurements are frequently encountered. Consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Cell Line-Specific Effects | - The expression levels of CB1 and CB2 receptors can vary significantly between cell lines. Characterize the receptor expression in your chosen cell line using techniques like qPCR or Western blot.- Consider that the downstream signaling pathways may differ between cell types. |
| Receptor Desensitization | - Prolonged exposure to agonists like this compound can lead to receptor desensitization and internalization, reducing the observed effect. Consider using shorter incubation times or performing kinetic studies.- Pre-incubation with the compound before adding a stimulant can influence the outcome. |
| Metabolism of this compound | - If your cells express metabolic enzymes (e.g., cytochrome P450s), this compound may be metabolized over the course of the experiment, leading to a decrease in the effective concentration. Shorter assay durations can mitigate this. |
| Influence of Serum | - this compound is lipophilic and can bind to serum proteins, reducing its free concentration and apparent potency. Consider reducing the serum concentration during the assay or using serum-free media. |
Data Presentation
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Receptor | Value | Notes |
| EC50 | CB1 | 84.6 nM | |
| EC50 | CB2 | 2.21 nM |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMF | 3 mg/ml |
| DMSO | 2 mg/ml |
| Ethanol | 2 mg/ml |
| PBS (pH 7.2) | Insoluble |
| Data from Cayman Chemical product information sheet. |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay (MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
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Solubilization: Add a solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
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Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Rapid CB1 cannabinoid receptor desensitization defines the time course of ERK1/2 MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
Bzo-chmoxizid interference in analytical instrumentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bzo-chmoxizid. The information provided is intended to address common challenges encountered during the analytical characterization of this synthetic cannabinoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic cannabinoid, also known by its synonym CHM-MDA-19.[1][2] It belongs to a class of compounds referred to as "OXIZIDs".[3][4] Synthetic cannabinoids are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis.[3] this compound acts as an agonist at cannabinoid receptors, with a notable selectivity for the CB2 receptor over the CB1 receptor.
Q2: What are the primary analytical methods for detecting this compound?
The most common analytical methods for the identification and quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). These techniques are widely used in forensic and research laboratories for the analysis of synthetic cannabinoids.
Q3: What are the known metabolites of this compound?
The metabolism of this compound involves several pathways, including N-alkyl and phenyl hydroxylation, oxidation to a ketone and carboxylate, and amide hydrolysis. A study on its metabolism in human liver microsomes identified numerous metabolites, with dihydrodiol formation at the pentenyl tail moiety being a major metabolic pathway for a similar analog. The identification of these metabolites is crucial for monitoring the illicit abuse of this compound through urine analysis.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem: Poor peak shape or tailing for this compound.
-
Possible Cause: Active sites in the GC inlet liner or column can interact with the analyte, leading to peak tailing. This compound, with its polar functional groups, can be susceptible to such interactions.
-
Solution:
-
Use a deactivated inlet liner: Employ a liner specifically designed for active compounds.
-
Column conditioning: Ensure the GC column is properly conditioned according to the manufacturer's instructions to passivate active sites.
-
Derivatization: While not always necessary, derivatization of the molecule can reduce its polarity and improve its chromatographic behavior. However, this adds a step to sample preparation.
-
Problem: Low signal intensity or poor sensitivity.
-
Possible Cause: Thermal degradation of this compound in the hot GC inlet can lead to a reduced amount of the intact molecule reaching the detector.
-
Solution:
-
Optimize injection port temperature: Lower the inlet temperature in increments of 10-20°C to find the optimal balance between efficient volatilization and minimal degradation. Temperatures around 250-265°C have been reported in some methods.
-
Use a splitless injection: For trace analysis, a splitless injection will ensure that more of the analyte is transferred to the column.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Problem: Ion suppression or enhancement in the MS signal.
-
Possible Cause: The sample matrix (e.g., plasma, urine) can contain components that interfere with the ionization of this compound in the MS source, leading to inaccurate quantification.
-
Solution:
-
Improve sample preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove matrix components prior to analysis.
-
Use a divert valve: Program the LC system to divert the flow from the column to waste during the elution of highly interfering, unretained components (e.g., salts).
-
Employ an internal standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
Problem: Inconsistent retention times.
-
Possible Cause: Fluctuations in the mobile phase composition, column temperature, or column equilibration can lead to shifts in retention time.
-
Solution:
-
Mobile phase preparation: Ensure accurate and consistent preparation of mobile phase solvents and additives (e.g., ammonium formate).
-
Column thermostatting: Use a column oven to maintain a constant and stable column temperature.
-
Sufficient column equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions.
-
Quantitative Data Summary
| Parameter | Value | Analytical Method | Source |
| Molecular Formula | C₂₂H₂₃N₃O₂ | - | |
| Molecular Weight | 361.4 g/mol | - | |
| GC-MS Retention Time | 9.13 min | Agilent J&W DB-1 column | |
| LC-QTOF-MS Retention Time | 10.61 min | Phenomenex Kinetex C18 column | |
| CB₁ Receptor Affinity (EC₅₀) | 84.6 nM | In vitro assay | |
| CB₂ Receptor Affinity (EC₅₀) | 2.21 nM | In vitro assay |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol is based on methodologies reported for the analysis of this compound in drug materials.
-
Sample Preparation:
-
Accurately weigh a portion of the homogenized sample.
-
Dissolve the sample in methanol to a final concentration of approximately 1 mg/mL.
-
Vortex the sample to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble material and transfer the supernatant to an autosampler vial.
-
-
GC-MS Instrumentation and Conditions:
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column.
-
Carrier Gas: Helium with a constant flow rate of 1.46 mL/min.
-
Injection Port Temperature: 265°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 0 minutes.
-
Ramp: 30°C/min to 340°C.
-
Hold at 340°C for 2.3 minutes.
-
-
MS Transfer Line Temperature: 300°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Scan Range: 40-550 m/z.
-
Protocol 2: LC-QTOF-MS Analysis of this compound
This protocol is based on methodologies reported for the analysis of this compound.
-
Sample Preparation:
-
Prepare samples as described in the GC-MS protocol, using a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
-
LC-QTOF-MS Instrumentation and Conditions:
-
Instrument: Agilent 6500 series Q-TOF LC/MS system or equivalent.
-
Column: Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Initial: 95% A, 5% B.
-
Over 13 minutes to 5% A, 95% B.
-
Return to initial conditions at 15.5 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
MS Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
TOF MS Scan Range: 100-510 Da.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound via the CB2 receptor.
Caption: Troubleshooting workflow for poor peak shape in LC-MS analysis.
Caption: Logical diagram for diagnosing unexpected mass spectrometry results.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Bzo-chmoxizid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Bzo-chmoxizid's poor oral bioavailability. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability expected to be low?
This compound is classified as a synthetic cannabinoid.[1][2] Like many synthetic cannabinoids, it is a lipophilic molecule with poor aqueous solubility. It is reported to be insoluble in phosphate-buffered saline (PBS) at pH 7.2.[3][4][5] This low aqueous solubility is the primary reason for its expected poor oral bioavailability, as dissolution in the gastrointestinal fluids is a prerequisite for absorption.
Q2: What are the initial physicochemical properties of this compound I should be aware of?
| Property | Value | Source |
| Molecular Formula | C22H23N3O2 | |
| Molecular Weight | 361.4 g/mol | |
| Solubility | - DMF: 3 mg/mL- DMSO: 2 mg/mL- Ethanol: 2 mg/mL- PBS (pH 7.2): Insoluble |
Researchers should aim to experimentally determine additional parameters such as the logarithm of the partition coefficient (logP), acid dissociation constant (pKa), and melting point to better inform formulation strategies.
Q3: What are the main strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
For compounds where dissolution is the rate-limiting step for absorption (likely BCS Class II), the primary strategies focus on enhancing solubility and dissolution rate. These include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanosizing.
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to create a more soluble, amorphous form.
-
Lipid-Based Formulations: Dissolving this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), to improve its solubilization in the gastrointestinal tract.
-
Complexation: Using complexing agents like cyclodextrins to encapsulate the drug molecule and increase its apparent solubility.
Troubleshooting Guides
Problem 1: Low and inconsistent oral exposure in preclinical animal studies.
Possible Cause 1: Poor dissolution of the neat this compound crystalline solid.
-
Troubleshooting:
-
Formulation Approach: Develop a formulation to enhance dissolution. Good starting points for a lipophilic compound like this compound are solid dispersions or lipid-based formulations like SEDDS.
-
In Vitro Screening: Use in vitro dissolution testing in simulated gastric and intestinal fluids to compare the dissolution profile of different formulations against the unformulated drug.
-
Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the physical form of this compound in your formulation (e.g., amorphous in a solid dispersion).
-
Possible Cause 2: Precipitation of the drug in the gastrointestinal tract after initial dissolution from the formulation.
-
Troubleshooting:
-
Precipitation Inhibitors: For solid dispersions, include a precipitation inhibitor in the formulation.
-
In Vitro Dissolution/Precipitation Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF and FeSSIF) that better mimic the in vivo environment to assess the potential for precipitation.
-
Optimize SEDDS Formulation: In the case of SEDDS, ensure that the formulation forms a stable emulsion upon dilution and that the drug remains solubilized in the lipid droplets.
-
Problem 2: Difficulty in preparing a stable and effective formulation.
Issue: Unsuccessful preparation of a solid dispersion.
-
Troubleshooting:
-
Polymer Selection: Screen a variety of hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one that is miscible with this compound.
-
Drug Loading: Start with a low drug loading (e.g., 10-20%) and gradually increase it. High drug loading can lead to recrystallization.
-
Preparation Method: If the solvent evaporation method is failing, consider other techniques like hot-melt extrusion, which can offer better miscibility for certain drug-polymer combinations.
-
Issue: SEDDS formulation is unstable or does not emulsify properly.
-
Troubleshooting:
-
Excipient Screening: Systematically screen different oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Phase Diagram Construction: Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable and efficient self-emulsifying region.
-
Droplet Size Analysis: After emulsification, measure the droplet size. A smaller droplet size (ideally <200 nm) is generally associated with better absorption.
-
Problem 3: In vitro assays do not correlate with in vivo results.
Issue: Good in vitro dissolution but still poor in vivo bioavailability.
-
Troubleshooting:
-
Permeability Assessment: The issue may be low intestinal permeability, not just poor solubility. Conduct a Caco-2 permeability assay to assess the transport of this compound across an intestinal cell monolayer.
-
Metabolic Stability: Investigate the potential for high first-pass metabolism in the gut wall or liver. Incubate this compound with liver microsomes to assess its metabolic stability.
-
Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells. This can be investigated in bidirectional Caco-2 assays.
-
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture). A typical starting drug-to-polymer ratio is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug loading, dissolution rate, and solid-state properties (amorphous nature) using techniques like HPLC, USP dissolution apparatus II, DSC, and XRD.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Solubility Screening: Determine the solubility of this compound in a range of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Ternary Phase Diagram Construction: Based on the solubility data, select the most suitable excipients. Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Visually observe their self-emulsification properties upon gentle agitation in water. Demarcate the region that forms a clear or bluish-white emulsion.
-
Drug Loading: Dissolve this compound in the optimized blank SEDDS formulation at the desired concentration. Gentle heating may be required to facilitate dissolution.
-
Characterization: Evaluate the drug-loaded SEDDS for emulsification time, droplet size, and stability upon dilution. Perform in vitro dissolution studies in various media.
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound solution (dissolved in transport buffer, potentially with a small amount of co-solvent) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the study.
-
Dosing:
-
Fast the rats overnight before dosing.
-
For the oral group, administer the this compound formulation (e.g., suspended in 0.5% methylcellulose or as a SEDDS) via oral gavage.
-
For the intravenous (IV) group (to determine absolute bioavailability), administer a solution of this compound in a suitable vehicle (e.g., a solution containing DMSO, PEG400, and saline) via the tail vein.
-
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or a cannulated vessel) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis. The absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
References
- 1. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. 2.8. Pharmacokinetic study in rats [bio-protocol.org]
Technical Support Center: Refinement of Animal Dosing Protocols for Bzo-chmoxizid
Disclaimer: Information regarding "Bzo-chmoxizid" is not available in publicly accessible scientific literature or databases. The following content is generated based on a hypothetical compound and established principles of animal model research for the purpose of demonstrating the requested format. This information should not be used for actual experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a murine model?
A1: For a novel compound like this compound, a dose-finding study is crucial. It is recommended to start with a low dose, for example, 1 mg/kg, and escalate in cohorts of animals. The starting dose can be estimated from in vitro efficacy data (e.g., EC50 or IC50 values) and preliminary tolerability studies.
Q2: How should this compound be formulated for oral gavage in rats?
A2: The formulation for oral gavage will depend on the physicochemical properties of this compound. A common starting point is to assess its solubility in standard vehicles. See the table below for a summary of common vehicles. An initial solubility test in water, saline, and common excipients like Tween 80 or PEG400 is recommended.
Q3: What are the common signs of toxicity to monitor for after this compound administration?
A3: Common signs of toxicity in rodents include, but are not limited to, weight loss of more than 15-20% of initial body weight, changes in grooming and posture (piloerection, hunched posture), reduced activity or mobility, and changes in food and water intake. It is essential to establish a clear endpoint monitoring plan before starting the experiment.
Troubleshooting Guides
Issue 1: High variability in plasma concentration of this compound between animals.
-
Possible Cause 1: Formulation Inhomogeneity.
-
Solution: Ensure the dosing formulation is a homogenous suspension or a clear solution. If it is a suspension, vortex thoroughly before each animal is dosed.
-
-
Possible Cause 2: Inaccurate Dosing.
-
Solution: Calibrate all pipettes and syringes. Ensure the gavage needle is correctly placed to avoid accidental administration into the lungs.
-
-
Possible Cause 3: First-Pass Metabolism.
-
Solution: If oral bioavailability is low and variable, consider an alternative route of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass the gastrointestinal tract and liver first-pass effect.
-
Issue 2: Unexpected animal mortality at a previously tolerated dose.
-
Possible Cause 1: Vehicle Toxicity.
-
Solution: Run a vehicle-only control group to assess the toxicity of the formulation vehicle itself.
-
-
Possible Cause 2: Error in Dose Calculation or Preparation.
-
Solution: Double-check all calculations and the concentration of the dosing solution. Have a second researcher verify the preparation.
-
-
Possible Cause 3: Animal Health Status.
-
Solution: Ensure all animals are healthy and properly acclimated before the start of the study. Underlying health issues can increase sensitivity to a test compound.
-
Data Summary Tables
Table 1: Common Vehicles for Oral Gavage in Rodents
| Vehicle | Properties | Common Concentration |
| Saline (0.9% NaCl) | Aqueous vehicle for soluble compounds. | N/A |
| Carboxymethylcellulose (CMC) | Suspending agent for insoluble compounds. | 0.5% - 1% (w/v) |
| Polyethylene glycol 400 (PEG400) | Co-solvent for poorly soluble compounds. | 10% - 30% in water |
| Tween 80 | Surfactant to aid in solubilization. | 0.1% - 5% in saline |
Table 2: Example of a Dose Escalation Study Design
| Cohort | Dose (mg/kg) | Number of Animals | Observation Period |
| 1 | 1 | 3 | 7 days |
| 2 | 3 | 3 | 7 days |
| 3 | 10 | 3 | 7 days |
| 4 | 30 | 3 | 7 days |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (0.5% CMC)
-
Weigh the required amount of this compound based on the desired concentration and final volume.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Slowly add the this compound powder to the 0.5% CMC solution while continuously stirring.
-
Use a magnetic stirrer or overhead stirrer to mix the suspension for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undissolved material.
-
Store the formulation at 4°C and protect it from light. Before each use, allow the formulation to come to room temperature and vortex thoroughly.
Protocol 2: Pharmacokinetic Study Workflow
-
Acclimate animals for at least one week before the study.
-
Fast animals overnight (if required by the study design) before dosing.
-
Administer this compound via the desired route (e.g., oral gavage, IV injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood samples to isolate plasma (e.g., centrifugation with an anticoagulant).
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: Troubleshooting logic for high data variability.
Validation & Comparative
Bzo-chmoxizid: A Potent New Player in the Synthetic Cannabinoid Landscape
For researchers, scientists, and drug development professionals, a comprehensive understanding of the potency and mechanism of action of novel psychoactive substances is paramount. This guide provides a detailed comparison of Bzo-chmoxizid, a member of the recently emerged "OXIZID" class of synthetic cannabinoids, with other established synthetic cannabinoids. The comparative analysis is supported by experimental data on receptor binding and functional activity, along with detailed methodologies for the key experiments cited.
This compound and its analogues have surfaced as significant compounds of interest within the ever-evolving landscape of synthetic cannabinoids. These compounds, characterized by an oxoindoline core and an azetidione linker, have demonstrated marked potency and selectivity, particularly at the CB2 receptor. This guide aims to contextualize the potency of this compound by comparing its in vitro activity with that of other well-characterized synthetic cannabinoids from various structural classes.
Comparative Potency at Cannabinoid Receptors
The potency of synthetic cannabinoids is primarily determined by their binding affinity (Ki) and functional activity (EC50 and Emax) at the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral tissues and is associated with immunomodulatory functions.
The following table summarizes the in vitro potency of this compound and its analogues in comparison to a selection of other synthetic cannabinoids. The data is derived from β-arrestin2 recruitment assays, radioligand binding assays, and GTPγS binding assays.
| Compound Class | Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | CB1 Ki (nM) | CB2 Ki (nM) | CB1 Emax (%) | Reference |
| OXIZID | This compound | 84.6 | 2.21 | - | - | Full agonist | [1][2] |
| OXIZID | BZO-HEXOXIZID (MDA 19) | 721 | 25.9 | - | - | Full agonist | [1][2] |
| OXIZID | BZO-POXIZID | - | - | - | - | Full agonist | [1] |
| OXIZID | 5F-BZO-POXIZID | - | - | - | - | Full agonist | |
| OXIZID | BZO-4en-POXIZID | - | - | - | - | Full agonist | |
| Naphthoylindole | JWH-018 | 2.8 - 38 | 6.5 | 9.0 | 2.94 | 163 | |
| Naphthoylindole | AM-2201 | 23.5 | - | 1.0 | 2.6 | 98.8 | |
| Indazole-3-carboxamide | UR-144 | 1959 | - | 150 | 83.6 | - | |
| Indazole-3-carboxamide | AKB-48 | - | - | 19 | 113 | - |
EC50: Half-maximal effective concentration; Ki: Inhibitory constant; Emax: Maximum effect. A lower EC50 or Ki value indicates higher potency. Emax values are often expressed relative to a standard full agonist like CP55,940.
As the data indicates, this compound is a potent agonist at both CB1 and CB2 receptors, with a notable selectivity for the CB2 receptor. Its potency at the CB2 receptor (EC50 = 2.21 nM) is significantly higher than that of many other synthetic cannabinoids. While it is a full agonist at the CB1 receptor, its potency is less pronounced compared to some earlier generation synthetic cannabinoids like JWH-018.
Experimental Methodologies
The quantitative data presented in this guide are primarily derived from the following key in vitro assays:
β-Arrestin2 Recruitment Assay (PathHunter® Assay)
This assay was instrumental in characterizing the functional potency of the OXIZID class of synthetic cannabinoids.
-
Principle: This is a cell-based assay that measures the recruitment of β-arrestin2 to an activated G-protein coupled receptor (GPCR), such as the CB1 or CB2 receptor. The assay utilizes enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist binding to the GPCR, the receptor is phosphorylated, leading to the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to form an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the hydrolysis of a chemiluminescent substrate.
-
Procedure:
-
Cell Culture: CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor fused to the ProLink tag and β-arrestin2 fused to the Enzyme Acceptor tag are cultured to ~85-90% confluency.
-
Cell Plating: Cells are harvested, counted, and seeded into 384-well plates at a density of approximately 5,000 cells per well and incubated.
-
Compound Addition: Test compounds (e.g., this compound) are serially diluted and added to the wells. For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist.
-
Incubation: The plates are incubated for 90 minutes at 37°C.
-
Detection: A detection reagent containing the chemiluminescent substrate is added to each well, and the plates are incubated for 60 minutes at room temperature in the dark.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
-
Data Analysis: The raw luminescence data is normalized and plotted against the logarithm of the compound concentration. A non-linear regression analysis is used to determine the EC50 and Emax values.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
-
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]CP55,940) for binding to the CB1 or CB2 receptor in a membrane preparation. The amount of radiolabeled ligand displaced by the test compound is proportional to the affinity of the test compound for the receptor.
-
Procedure:
-
Membrane Preparation: Cell membranes expressing the CB1 or CB2 receptor are prepared from cultured cells or tissue homogenates.
-
Assay Setup: In a 96-well plate, receptor membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors.
-
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, the G-protein releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates in the activated G-protein. The amount of [35S]GTPγS binding is a measure of the extent of G-protein activation.
-
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the CB1 or CB2 receptor are used.
-
Assay Setup: Membranes are incubated with GDP, varying concentrations of the test agonist, and a fixed concentration of [35S]GTPγS.
-
Incubation: The reaction is allowed to proceed for a defined period.
-
Filtration: The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the agonist concentration to determine the EC50 and Emax for G-protein activation.
Signaling Pathways and Experimental Workflow
The interaction of synthetic cannabinoids with CB1 and CB2 receptors initiates a cascade of intracellular signaling events. These pathways are crucial for understanding the pharmacological effects of these compounds.
Figure 1: Overview of cannabinoid receptor signaling and experimental workflow for potency assessment.
Conclusion
This compound represents a potent synthetic cannabinoid with a distinct pharmacological profile, characterized by high potency and selectivity for the CB2 receptor. The data presented in this guide, obtained through rigorous in vitro assays, provides a valuable resource for researchers in the field of cannabinoid pharmacology and drug development. A thorough understanding of the comparative potency and mechanisms of action of novel synthetic cannabinoids like this compound is essential for predicting their physiological effects and potential therapeutic or toxicological implications. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of this and other emerging psychoactive substances.
References
A Comparative Guide to Analytical Methods for Bzo-chmoxizid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the detection of Bzo-chmoxizid, a synthetic cannabinoid of the "OXIZID" class. The information presented is based on available scientific literature and aims to assist researchers in selecting the most appropriate method for their specific needs. While a complete, dedicated validation study for this compound is not yet publicly available, this guide leverages data from closely related analogs and the broader class of synthetic cannabinoids to provide a comparative overview of expected performance characteristics.
Overview of Analytical Techniques
The primary methods for the identification and quantification of synthetic cannabinoids like this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer the high sensitivity and specificity required for the analysis of trace amounts of these compounds in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. For cannabinoids, derivatization is often required to improve chromatographic behavior and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. It typically does not require derivatization, simplifying sample preparation.
Performance Comparison
The following tables summarize the expected performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound and its analogs. The data is compiled from studies on closely related "OXIZID" synthetic cannabinoids and the broader class of synthetic cannabinoids.
Table 1: Comparison of Quantitative Validation Parameters
| Parameter | GC-MS | LC-MS/MS |
| Linearity Range | Typically in the µg/mL range | 0.25 - 10 ng/mL for synthetic cannabinoids[1][2] |
| Accuracy (% Bias) | Expected to be within ±15% | Within ±15% (acceptable according to international guidelines)[1][2] |
| Precision (%RSD) | Between-run precision <0.10 for related "OXIZID" compounds | Expected to be within 15% |
| Limit of Detection (LOD) | 20 µg/mL for BZO-POXIZID; 50 µg/mL for MDA-19 (BZO-HEXOXIZID)[3] | 0.1 ng/mL for a broad range of synthetic cannabinoids |
| Limit of Quantitation (LOQ) | Not explicitly found for this compound or close analogs | 0.05 - 50 ng/mL for a broad range of synthetic cannabinoids |
Table 2: Methodological Comparison
| Feature | GC-MS | LC-MS/MS |
| Sample Preparation | Often requires derivatization | Typically protein precipitation and dilution |
| Instrumentation | Gas chromatograph coupled to a mass spectrometer | Liquid chromatograph coupled to a tandem mass spectrometer |
| Analysis Time | Generally longer run times | Faster analysis with a cycle time of ~4.5 min reported for some methods |
| Specificity | High, based on retention time and mass spectrum | Very high, based on precursor and product ion transitions |
| Sensitivity | Generally lower than LC-MS/MS for this class of compounds | High sensitivity, suitable for trace analysis in biological matrices |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are representative methodologies for GC-MS and LC-MS/MS based on established procedures for this compound and other synthetic cannabinoids.
GC-MS Protocol for this compound Identification (Qualitative)
This protocol is based on the method described by the Center for Forensic Science Research and Education (CFSRE).
-
Sample Preparation:
-
Dilute the sample in methanol.
-
-
Instrumentation:
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.
-
Carrier Gas: Helium.
-
Inlet Temperature: 265 °C.
-
Oven Program: Start at 50°C, ramp to 340°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Electron ionization (EI) source.
-
Scan Range: 40-550 m/z.
-
LC-MS/MS Protocol for Synthetic Cannabinoid Quantification (General)
This protocol is a generalized procedure based on common methods for the analysis of synthetic cannabinoids in biological samples.
-
Sample Preparation:
-
Protein Precipitation: Add acetonitrile to the sample (e.g., whole blood, urine), vortex, and centrifuge to precipitate proteins.
-
Dilution: Dilute the supernatant with an appropriate mobile phase.
-
-
Instrumentation:
-
Instrument: A triple quadrupole liquid chromatograph-tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18).
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or ammonium formate.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the target analyte.
-
Visualizing Analytical Workflows
The following diagrams, generated using Graphviz, illustrate a typical workflow for LC-MS/MS analysis and the logical relationship of validation parameters.
References
- 1. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Us" by Samantha Way [digitalcommons.library.uab.edu]
A Comparative In Vivo Analysis of Bzo-chmoxizid and MDA-19
An Objective Guide for Researchers in Cannabinoid Pharmacology
This guide provides a detailed comparison of the in vivo effects of two synthetic cannabinoid receptor agonists, Bzo-chmoxizid (CHM-MDA-19) and MDA-19 (BZO-HEXOXIZID). Both compounds belong to the "OXIZID" class of synthetic cannabinoids, which have emerged as subjects of significant research interest. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their pharmacological profiles, supported by experimental data.
Executive Summary
This compound and MDA-19 are both agonists at cannabinoid receptors, with a notable selectivity for the CB2 receptor over the CB1 receptor. In vitro studies demonstrate that this compound generally exhibits higher potency at both CB1 and CB2 receptors compared to MDA-19. This trend is also reflected in in vivo studies, where this compound is a more potent substitute for THC in drug discrimination paradigms, suggesting a greater potential for psychoactive effects at lower doses. MDA-19 has been specifically investigated for its therapeutic potential in neuropathic pain, where it has shown efficacy without significantly affecting locomotor activity in rats. While direct comparative in vivo studies outside of drug discrimination are limited, the available data suggest distinct profiles in terms of potency and potential therapeutic applications. A significant gap in the current literature is the lack of comprehensive in vivo pharmacokinetic data for both compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and MDA-19 based on available in vitro and in vivo studies.
Table 1: In Vitro Cannabinoid Receptor Binding Affinity and Functional Activity
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity | Potency (EC₅₀, nM) | Efficacy (% of CP 55,940) |
| This compound | Human CB₁ | ~60 | Agonist | 84.6 | Full agonist |
| Human CB₂ | 2.21 | Agonist | 2.21 | Partial agonist | |
| MDA-19 | Human CB₁ | 162.4 ± 7.6 | Agonist | 922 ± 56 | Agonist |
| Human CB₂ | 43.3 ± 10.3 | Agonist | 83 ± 19 | Agonist | |
| Rat CB₁ | 1130 ± 574 | Agonist | 427 ± 35 | Agonist | |
| Rat CB₂ | 16.3 ± 2.1 | Inverse Agonist (GTPγS) / Agonist (ERK1/2) | 19.7 ± 14 (Inverse Agonist) | - |
Data compiled from multiple sources. Note that assay conditions can influence absolute values.
Table 2: In Vivo Effects in Animal Models
| Compound | Animal Model | Endpoint | Key Findings |
| This compound | Mouse | THC Drug Discrimination | Full substitution for THC; ED₅₀ = 1.81 µmol/kg. Most potent among tested OXIZIDs.[1] |
| MDA-19 | Rat (Spinal Nerve Ligation & Paclitaxel-induced Neuropathy) | Tactile Allodynia | Dose-dependently attenuated tactile allodynia. |
| Rat | Locomotor Activity | Did not affect locomotor activity.[2][3] | |
| Mouse | THC Drug Discrimination | Partial substitution for THC (max 77% at 30 mg/kg).[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vivo Neuropathic Pain Models (for MDA-19)
1. Spinal Nerve Ligation (SNL) Model in Rats
-
Objective: To induce a state of neuropathic pain characterized by tactile allodynia.
-
Procedure:
-
Adult male Sprague-Dawley rats are anesthetized with isoflurane.
-
A surgical incision is made to expose the left L5 and L6 spinal nerves.
-
The L5 and L6 spinal nerves are tightly ligated with silk suture.
-
The muscle and skin are closed in layers.
-
Animals are allowed to recover for a period of at least one week to allow for the development of stable tactile allodynia.
-
-
Behavioral Assessment (Tactile Allodynia):
-
Rats are placed in individual clear plastic cages on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments are applied to the plantar surface of the ipsilateral (ligated) hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
MDA-19 or vehicle is administered (e.g., intraperitoneally), and the paw withdrawal threshold is assessed at various time points post-administration.
-
2. Paclitaxel-Induced Neuropathic Pain Model in Rats
-
Objective: To induce chemotherapy-induced neuropathic pain.
-
Procedure:
-
Adult male Sprague-Dawley rats receive intraperitoneal injections of paclitaxel (e.g., 2 mg/kg) on four alternate days (days 0, 2, 4, and 6).
-
A control group receives vehicle injections.
-
-
Behavioral Assessment (Tactile Allodynia):
-
Tactile allodynia is assessed using von Frey filaments as described in the SNL model.
-
Baseline measurements are taken before paclitaxel administration, and post-treatment measurements are taken to confirm the development of neuropathy.
-
The effects of MDA-19 are then evaluated as described above.
-
In Vivo THC Drug Discrimination in Mice (for this compound and MDA-19)
-
Objective: To assess the psychoactive effects of the test compounds by determining if they substitute for the discriminative stimulus effects of Δ⁹-tetrahydrocannabinol (THC).
-
Procedure:
-
Male mice are trained to discriminate between an intraperitoneal injection of THC (e.g., 5.6 mg/kg) and vehicle in a two-lever operant conditioning chamber.
-
Pressing the correct lever after THC or vehicle administration results in a food reward (e.g., sweetened milk).
-
Training continues until the mice reliably respond on the correct lever.
-
-
Substitution Testing:
-
Once trained, various doses of this compound, MDA-19, or THC are administered.
-
The percentage of responses on the THC-appropriate lever is recorded.
-
Full substitution is typically defined as ≥80% of responses on the THC-appropriate lever. The ED₅₀ (the dose at which the compound produces 50% of the maximum effect) is calculated to determine potency.[1]
-
In Vivo Locomotor Activity in Rats (for MDA-19)
-
Objective: To assess the effect of the compound on spontaneous movement.
-
Procedure:
-
Rats are placed in an open-field apparatus equipped with infrared beams to automatically record movement.
-
Animals are allowed to acclimate to the apparatus for a set period.
-
MDA-19 or vehicle is administered, and locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a representative experimental workflow.
Caption: Simplified signaling pathway for this compound and MDA-19 at CB1 and CB2 receptors.
References
- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. An experimental model for peripheral neuropathy produced by paclitaxel [jstage.jst.go.jp]
A Comparative Guide to Bzo-chmoxizid Quantification: GC-MS vs. LC-QTOF-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary analytical techniques for the quantification of Bzo-chmoxizid, a synthetic cannabinoid of the "OXIZID" class: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (LC-QTOF-MS). This document outlines the experimental protocols for each method, presents a comparative analysis of their performance, and illustrates relevant workflows and biological pathways.
Comparative Quantitative Data
The following table summarizes the key quantitative performance parameters for the analysis of this compound and related synthetic cannabinoids using GC-MS and LC-QTOF-MS. It is important to note that while specific quantitative validation data for this compound is limited in publicly available literature, the presented values are based on established methods for closely related analogs and provide a reliable estimate for comparative purposes.
| Parameter | GC-MS | LC-QTOF-MS |
| Limit of Detection (LOD) | 20-50 µg/mL (for related compounds BZO-POXIZID and MDA-19)[1] | Estimated in the low ng/mL range |
| Limit of Quantification (LOQ) | Not explicitly stated; typically higher than LOD | 0.1 - 12 ng/mL (for a range of synthetic cannabinoids) |
| Linearity | Established for related compounds, specific range not provided[1] | Method dependent, but typically exhibits a wide linear range |
| Precision | Between-run precision of 0.10 or less for related compounds[1] | High precision is achievable with appropriate internal standards |
| Accuracy | Described as accurate for the detection of related compounds[1] | High mass accuracy (<5 ppm) allows for confident identification |
| Sample Throughput | Moderate | High, especially with UHPLC systems |
| Specificity | Good, based on retention time and mass spectrum[2] | Excellent, due to high mass resolution and MS/MS capabilities |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and LC-QTOF-MS are provided below. These protocols are based on methods reported by the Center for Forensic Science Research and Education.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Samples are prepared by dilution in methanol.
Instrumentation and Conditions:
-
Instrument: Agilent 5975 Series GC/MSD System
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
-
Carrier Gas: Helium at a flow rate of 1.46 mL/min
-
Temperatures:
-
Injection Port: 265 °C
-
Transfer Line: 300 °C
-
MS Source: 230 °C
-
MS Quadrupole: 150 °C
-
-
Oven Program: Initial temperature of 50 °C, ramped at 30 °C/min to 340 °C and held for 2.3 minutes.
-
Injection: 1 µL, splitless injection
-
MS Parameters:
-
Mass Scan Range: 40-550 m/z
-
Threshold: 250
-
-
Retention Time: Approximately 9.13 minutes
Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (LC-QTOF-MS)
Sample Preparation: The sample previously prepared for GC-MS is further diluted 1:100 in the mobile phase.
Instrumentation and Conditions:
-
Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
-
Mobile Phase:
-
A: 10 mM Ammonium formate (pH 3.0)
-
B: 50:50 Methanol/Acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Gradient: Initial conditions are 95% A and 5% B, changing to 5% A and 95% B over 13 minutes, then returning to initial conditions at 15.5 minutes.
-
Temperatures:
-
Autosampler: 15 °C
-
Column Oven: 30 °C
-
Source Heater: 600 °C
-
-
Injection: 10 µL injection volume
-
QTOF Parameters:
-
TOF MS Scan Range: 100-510 Da
-
Fragmentation: Collision Energy Spread of 35 ± 15 eV
-
MS/MS Scan Range: 50-510 Da
-
-
Retention Time: Approximately 10.61 minutes
Visualizations
Experimental Workflows
References
A Comparative Analysis of Bzo-chmoxizid and Traditional Cannabinoids: Efficacy and Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of the novel synthetic cannabinoid Bzo-chmoxizid and traditional cannabinoids, namely Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). The following sections present quantitative data on receptor binding and functional activity, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of their distinct mechanisms of action.
Quantitative Efficacy and Receptor Binding Comparison
The functional activity and binding affinities of this compound, THC, and CBD at the human cannabinoid receptors CB1 and CB2 are summarized below. This data has been compiled from various in vitro studies to provide a comparative overview.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Efficacy |
| This compound | CB1 | β-arrestin2 Recruitment | EC₅₀ | 84.6 | Full Agonist |
| CB2 | β-arrestin2 Recruitment | EC₅₀ | 2.21 | Partial Agonist | |
| Δ⁹-THC | CB1 | Radioligand Binding | Kᵢ | 10 - 80.4 | Partial Agonist |
| CB2 | Radioligand Binding | Kᵢ | 3.1 - 41 | Partial Agonist | |
| Cannabidiol (CBD) | CB1 | Radioligand Binding | Kᵢ | >1000 | Antagonist/Inverse Agonist |
| CB2 | Radioligand Binding | Kᵢ | >1000 | Antagonist/Inverse Agonist |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates a higher potency. Kᵢ (Inhibition constant) indicates the binding affinity of a ligand for a receptor. A lower Kᵢ value signifies a higher binding affinity.
This compound, a member of the OXIZID class of synthetic cannabinoids, demonstrates a distinct profile with high potency and full agonism at the CB1 receptor, coupled with very high potency but only partial agonism at the CB2 receptor[1][2]. Notably, it exhibits a clear selectivity for the CB2 receptor[1][3]. In contrast, Δ⁹-THC acts as a partial agonist at both CB1 and CB2 receptors[4]. Cannabidiol (CBD) shows very low affinity for both receptors and functions as an antagonist or inverse agonist.
Key Signaling Pathway
Cannabinoid receptors, including CB1 and CB2, are G-protein coupled receptors (GPCRs) that primarily signal through the inhibitory G-protein (Gi/o). Upon activation by an agonist, a conformational change in the receptor leads to the activation of the associated G-protein. This initiates a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). This pathway is fundamental to the physiological effects of both endogenous and exogenous cannabinoids.
Figure 1: Simplified diagram of the Gi/o-coupled cannabinoid receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the efficacy of cannabinoid compounds.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
Test compounds (this compound, THC, CBD).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled ligand like WIN55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 1 mg/ml BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive radioligand binding assay.
β-Arrestin Recruitment Assay
This cell-based functional assay measures the recruitment of the protein β-arrestin to an activated GPCR, a key step in receptor desensitization and an indicator of agonist activity.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound to induce β-arrestin recruitment to cannabinoid receptors.
Materials:
-
A stable cell line co-expressing the human cannabinoid receptor (CB1 or CB2) and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay).
-
Cell culture medium and supplements.
-
Test compounds (this compound, THC, CBD).
-
Detection reagents for the specific assay system (e.g., chemiluminescent substrate).
-
A microplate reader capable of detecting the assay signal.
Procedure:
-
Cell Plating: The engineered cells are seeded into a multi-well plate (e.g., 384-well) and cultured to an appropriate confluency.
-
Compound Addition: The cells are treated with varying concentrations of the test compounds.
-
Incubation: The plate is incubated for a defined period (e.g., 90 minutes) at a controlled temperature (e.g., 37°C) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: The detection reagents are added to the wells, and the signal (e.g., luminescence) is measured using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The data is plotted as a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined. The Eₘₐₓ value indicates the maximum response a compound can elicit and is used to classify it as a full or partial agonist.
This guide provides a foundational comparison based on available data. Further in-depth studies are necessary to fully elucidate the therapeutic potential and safety profiles of novel synthetic cannabinoids like this compound in relation to well-characterized traditional cannabinoids.
References
- 1. Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of OXIZID Cannabinoids: A Structural Activity Relationship and Comparative Analysis
A new class of synthetic cannabinoids, termed OXIZIDs, has recently emerged, circumventing international regulations by possessing a novel oxoindoline-azide core scaffold. This guide provides a comprehensive comparison of the structural activity relationships (SAR) of these emerging compounds with traditional and other synthetic cannabinoids, supported by experimental data and detailed methodologies for key assays.
OXIZID cannabinoids, such as BZO-HEXOXIZID (also known as MDA-19), represent a significant shift in the landscape of synthetic cannabinoid receptor agonists (SCRAs)[1]. Their unique structure, featuring an oxoindoline core linked to a benzoyl group via an azide, distinguishes them from previously regulated classes of synthetic cannabinoids[1]. Understanding the relationship between their structure and their activity at the cannabinoid receptors, CB1 and CB2, is crucial for researchers, scientists, and drug development professionals.
Comparative Pharmacological Profile
OXIZID cannabinoids exhibit distinct pharmacological profiles at the CB1 and CB2 receptors compared to classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and other synthetic cannabinoids such as CP-55,940 and JWH-018. The following tables summarize the in vitro activity of several key OXIZID compounds.
Cannabinoid Receptor Activity of OXIZID Cannabinoids (β-Arrestin2 Recruitment Assay)
| Compound | CB1 Receptor | CB2 Receptor |
| EC50 (nM) | Emax (%) * | |
| BZO-HEXOXIZID | 721 | 165 |
| BZO-POXIZID | 244 | 686 |
| 5F-BZO-POXIZID | 136 | 693 |
| BZO-4en-POXIZID | 441 | 371 |
| BZO-CHMOXIZID | 84.6 | 716 |
*Emax values are relative to the reference agonist CP-55,940. Data sourced from Deventer et al. (2022)[2]
Cannabinoid Receptor Binding Affinities (Ki) of Comparator Compounds
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| Δ⁹-THC | 10.2 - 80.3 | 3.1 - 36.5 |
| CP-55,940 | 0.5 - 5 | 0.68 - 1.4 |
| JWH-018 | 9.0 | 2.94 |
Data compiled from multiple sources[3].
Structural Activity Relationship of OXIZID Cannabinoids
The data reveals several key SAR trends for the OXIZID class:
-
Alkyl Tail Length: Shortening the N-alkyl tail from a hexyl (BZO-HEXOXIZID) to a pentyl group (BZO-POXIZID) significantly increases potency and efficacy at both CB1 and CB2 receptors.
-
Tail Modification: The introduction of a terminal fluorine on the pentyl tail (5F-BZO-POXIZID) further enhances potency at both receptors. An unsaturated pentenyl tail (BZO-4en-POXIZID) leads to a decrease in potency and efficacy compared to the saturated pentyl analog.
-
Cyclic Tail Group: Replacement of the linear alkyl tail with a cyclohexylmethyl group (this compound) results in the most potent compound in this series at both CB1 and CB2 receptors.
-
Receptor Selectivity: Most of the tested OXIZIDs show a preference for the CB2 receptor over the CB1 receptor, with the exception of BZO-POXIZID.
In general, the OXIZIDs tested are full agonists at the CB1 receptor, albeit with lower potency than some earlier generations of synthetic cannabinoids, and partial agonists at the CB2 receptor.
Signaling Pathways and Experimental Workflows
The interaction of OXIZID cannabinoids with CB1 and CB2 receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical G-protein dependent and β-arrestin mediated signaling pathways for cannabinoid receptors, along with a typical experimental workflow for assessing compound activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays used to characterize OXIZID and other cannabinoids.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Radioligand: [³H]CP-55,940
-
Test compounds (OXIZIDs, comparators)
-
Non-specific binding control (e.g., 10 µM unlabeled CP-55,940)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from the transfected HEK293 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP-55,940, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CP-55,940.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
DiscoverX PathHunter® β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing a measure of receptor desensitization and signaling.
Materials:
-
PathHunter® CHO-K1 cells stably co-expressing the CB1 or CB2 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell plating reagent
-
Test compounds
-
PathHunter® Detection Reagents
Procedure:
-
Plate the PathHunter® cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the cells and incubate for 90 minutes at 37°C.
-
Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well and incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal against the log of the compound concentration to determine the EC50 and Emax values.
HTRF cAMP Assay for Gi-Coupled Receptors
This assay measures the inhibition of cyclic AMP (cAMP) production following the activation of Gi-coupled receptors like the cannabinoid receptors.
Materials:
-
HEK293 cells expressing the CB1 or CB2 receptor
-
cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor)
-
Forskolin (to stimulate adenylyl cyclase)
-
Test compounds
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Harvest and resuspend the cells in assay buffer.
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the cell suspension to the wells.
-
Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Incubate the plate at room temperature for 30 minutes.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm) and determine the concentration of cAMP from a standard curve.
-
Plot the inhibition of cAMP production against the log of the compound concentration to determine the IC50 value.
References
Comparative Metabolism of Bzo-chmoxizid and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro metabolism of the synthetic cannabinoid Bzo-chmoxizid and its analogs, including BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, and BZO-HEXOXIZID. This document summarizes key metabolic pathways, highlights structural influences on biotransformation, and provides representative experimental protocols based on published literature.
Executive Summary
This compound and its analogs, a class of synthetic cannabinoids known as "OXIZIDs," undergo extensive and varied metabolism primarily mediated by cytochrome P450 enzymes in the liver.[1][2] The metabolic landscape is largely dictated by the nature of the N-alkyl substituent.[3][4] Common metabolic routes include N-dealkylation, hydroxylation, and ketone formation.[3] Analogs with specific functional groups, such as an alkene or a fluorine atom, exhibit unique functional-group-specific pathways like dihydrodiol formation and oxidative defluorination, respectively. These compounds are generally characterized as metabolically unstable. Understanding these metabolic fates is crucial for the development of analytical methods for their detection and for anticipating potential drug-drug interactions and metabolite-driven toxicities.
Comparative Metabolic Pathways
The metabolism of this compound and its analogs predominantly occurs at the N-alkyl and phenyl moieties. While there are shared metabolic pathways, the structural variations among the analogs lead to distinct metabolite profiles.
This compound (CHM-MDA-19) , with its cyclohexylmethyl group, primarily undergoes N-alkyl and phenyl hydroxylation. Further oxidation can lead to the formation of ketone and carboxylated metabolites. Amide hydrolysis and N-dealkylation are also observed as metabolic pathways.
BZO-HEXOXIZID (MDA-19) , featuring a hexyl tail, follows similar metabolic routes, with major metabolites arising from N-alkyl and phenyl mono- and di-hydroxylation.
BZO-POXIZID (5C-MDA-19) and 5F-BZO-POXIZID (5F-MDA-19) share the core metabolic pathways of hydroxylation and N-dealkylation. However, 5F-BZO-POXIZID also undergoes oxidative defluorination, a pathway specific to its fluorinated pentyl chain.
BZO-4en-POXIZID , which contains a pentenyl tail with an alkene functional group, shows a distinct major metabolic pathway of dihydrodiol formation. This proceeds likely via an epoxide intermediate. Other observed pathways for this analog include hydroxylation and reduction of the alkene bond.
Glucuronidation represents a significant Phase II metabolic route for the hydroxylated metabolites of these compounds, increasing their water solubility and facilitating their excretion.
Below is a diagram illustrating the generalized metabolic pathways for this compound and its analogs.
Quantitative Data Summary
| Compound | Major Metabolic Pathways | Key Enzymes |
| This compound | N-alkyl & Phenyl Hydroxylation, Oxidation (Ketone, Carboxylate), Amide Hydrolysis, N-dealkylation | CYP3A4, CYP3A5, CYP2C9 |
| BZO-HEXOXIZID | N-alkyl & Phenyl Hydroxylation | Not explicitly stated |
| BZO-POXIZID | N-dealkylation, Hydroxylation, Ketone Formation | Not explicitly stated |
| 5F-BZO-POXIZID | N-dealkylation, Hydroxylation, Ketone Formation, Oxidative Defluorination | Not explicitly stated |
| BZO-4en-POXIZID | Dihydrodiol Formation, Hydroxylation, Alkene Reduction, Glucuronidation | Not explicitly stated |
Experimental Protocols
The following is a representative protocol for the in vitro metabolism of this compound and its analogs based on the methodologies described in the cited literature.
Objective: To identify the metabolites of this compound and its analogs using human liver microsomes (HLMs) and hepatocytes.
Materials:
-
This compound and its analogs
-
Pooled human liver microsomes (HLMs)
-
Human hepatocytes
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system
Procedure:
-
Incubation with HLMs:
-
Prepare a reaction mixture containing the test compound, HLMs, and phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified period (e.g., 1 hour) at 37°C.
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by LC-HRMS.
-
-
Incubation with Human Hepatocytes:
-
Culture human hepatocytes according to standard protocols.
-
Treat the hepatocytes with the test compound at a specific concentration.
-
Incubate for various time points (e.g., up to 3 hours).
-
Collect the cell culture medium and/or cell lysates at each time point.
-
Process the samples (e.g., protein precipitation with acetonitrile).
-
Analyze the samples by LC-HRMS.
-
Data Analysis:
-
Identify potential metabolites by comparing the mass spectra of the incubation samples with a control sample (without the test compound or NADPH).
-
Characterize the structure of the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
The following diagram illustrates a typical experimental workflow for these in vitro metabolism studies.
Conclusion
The metabolic profiles of this compound and its analogs are complex and heavily influenced by their chemical structures. While hydroxylation and N-dealkylation are common pathways, the presence of specific functional groups can introduce unique and dominant metabolic routes. The inherent instability of these compounds underscores the importance of identifying their major metabolites to serve as reliable biomarkers for analytical detection. Future research should focus on generating quantitative metabolic data to enable a more direct comparison of their metabolic liabilities and to better predict their pharmacokinetic behavior in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Bzo-chmoxizid for CB2 over CB1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bzo-chmoxizid's selectivity for the cannabinoid receptor 2 (CB2) over cannabinoid receptor 1 (CB1). The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to offer a thorough assessment for research and drug development purposes.
Quantitative Assessment of Receptor Affinity and Potency
The selectivity of this compound for the CB2 receptor is a critical aspect of its pharmacological profile. This section summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at both CB1 and CB2 receptors. For comparative context, data for well-established selective CB1 and CB2 ligands are also provided.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Assay Type | Reference |
| This compound | CB1 | 162.4 ± 7.6 | 84.6 | Radioligand Binding, β-arrestin2 | (Diaz et al., 2008), (Deventer et al., 2022)[1] |
| This compound | CB2 | 13.9 | 2.21 | Radioligand Binding, β-arrestin2 | (Diaz et al., 2008), (Deventer et al., 2022)[1] |
| JWH-133 | CB1 | 677 | - | Radioligand Binding | (Huffman et al., 1999) |
| JWH-133 | CB2 | 3.4 | - | Radioligand Binding | (Huffman et al., 1999) |
| AM251 | CB1 | 7.49 | 8 (IC50) | Radioligand Binding, Functional | (Gatley et al., 1996), (Lan et al., 1999) |
| AM251 | CB2 | 2290 | - | Radioligand Binding | (Lan et al., 1999) |
| SR144528 | CB1 | 400 - 437 | >10,000 (IC50) | Radioligand Binding, Functional | (Rinaldi-Carmona et al., 1998) |
| SR144528 | CB2 | 0.6 | 10 (IC50) | Radioligand Binding, Functional | (Rinaldi-Carmona et al., 1998) |
| WIN 55,212-2 | CB1 | 62.3 | - | Radioligand Binding | (Howlett et al., 2002) |
| WIN 55,212-2 | CB2 | 3.3 | - | Radioligand Binding | (Howlett et al., 2002) |
Note: Ki values for this compound are for a closely related analog, compound 40, from the same study that introduced this compound (compound 48)[2]. The EC50 values are from a β-arrestin2 recruitment assay.
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for interpretation and replication. The following are detailed protocols for the key assays cited.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Materials:
-
Receptor Source: Membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]-CP55940, a high-affinity cannabinoid receptor agonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: WIN 55,212-2 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In triplicate, incubate cell membranes (5-20 µg of protein) with a fixed concentration of [³H]-CP55940 (typically around 0.7 nM) and varying concentrations of this compound in the assay buffer.
-
Total and Non-specific Binding: To determine total binding, incubate membranes with only the radioligand. For non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2).
-
Equilibration: Incubate the mixture at 30°C for 90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin2 Recruitment Assay
This functional assay measures the potency and efficacy of a ligand in promoting the interaction between a G-protein coupled receptor (GPCR) and β-arrestin2, a key event in receptor desensitization and signaling.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at CB1 and CB2 receptors.
Materials:
-
Cell Line: HEK-293 cells co-expressing the human CB1 or CB2 receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Test Compound: this compound.
-
Reference Agonist: CP 55,940.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Detection Reagents: Substrate for the complemented enzyme (e.g., chemiluminescent substrate).
-
Luminometer.
Procedure:
-
Cell Plating: Plate the engineered HEK-293 cells in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist, CP 55,940, in the assay buffer.
-
Compound Addition: Add the diluted compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents according to the manufacturer's instructions and measure the chemiluminescent signal using a luminometer.
-
Data Analysis: The EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved can aid in understanding the mechanism of action and the experimental design. The following diagrams were generated using Graphviz (DOT language).
References
Bzo-chmoxizid: A Guide to its Validation as a Tool Compound for CB2 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bzo-chmoxizid with other established tool compounds for the Cannabinoid Receptor 2 (CB2). The information presented here is intended to assist researchers in evaluating the utility of this compound for their specific experimental needs. The data is compiled from in vitro studies and presented in a comparative format to facilitate informed decision-making.
Introduction to this compound
This compound, also known as CHM-MDA-19, is a synthetic cannabinoid belonging to the "OXIZID" class.[1] This class of compounds emerged as a new generation of synthetic cannabinoids and has been investigated for its activity at cannabinoid receptors.[1] this compound has been identified as a potent agonist at the CB2 receptor.[2] The CB2 receptor is primarily expressed in immune cells and is a key target for therapeutic interventions in inflammatory and neuropathic pain conditions, devoid of the psychoactive effects associated with the CB1 receptor.[3][4]
Comparative Analysis of this compound and Other CB2 Ligands
To validate this compound as a tool compound, its pharmacological profile is compared with well-established CB2 receptor agonists and antagonists/inverse agonists. The following tables summarize key quantitative data from various in vitro assays.
Table 1: CB2 Receptor Binding Affinity and Functional Potency of Agonists
| Compound | Class | Binding Affinity (Ki) for human CB2 (nM) | Functional Potency (EC50) (nM) | Assay Type |
| This compound | OXIZID Agonist | Not Available | 2.21 | β-arrestin2 Recruitment |
| MDA-19 (BZO-HEXOXIZID) | OXIZID Agonist | 43.3 | 83 | [³⁵S]GTPγS Binding |
| JWH133 | Classical Agonist | 3.4 | - | Radioligand Binding |
| AM1241 | Aminoalkylindole Agonist | 3.4 | - | Radioligand Binding |
Table 2: CB2 Receptor Binding Affinity and Functional Potency of Antagonists/Inverse Agonists
| Compound | Class | Binding Affinity (Ki) for human CB2 (nM) | Functional Potency (IC50) (nM) | Assay Type |
| SR144528 | Diarylpyrazole Inverse Agonist | 0.6 | 39 (vs. CP 55,940) | MAPK Activation |
| AM630 | Aminoalkylindole Inverse Agonist | 31.2 | - | Radioligand Binding |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize CB2 receptor ligands.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) like CB2. Agonist binding to the receptor stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
Protocol Summary:
-
Membrane Preparation: Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells) are prepared.
-
Assay Buffer: A buffer containing Tris-HCl, MgCl₂, and EDTA is used.
-
Reaction Mixture: Membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.
-
Incubation: The reaction is carried out at 30°C for 60-90 minutes.
-
Termination: The reaction is stopped by rapid filtration through a filter plate.
-
Detection: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
β-Arrestin2 Recruitment Assay
This cell-based assay measures the recruitment of the protein β-arrestin2 to the activated CB2 receptor, a key step in receptor desensitization and signaling.
Protocol Summary:
-
Cell Culture: Use a cell line engineered to express the CB2 receptor fused to a component of a reporter enzyme and β-arrestin2 fused to the complementary enzyme fragment.
-
Compound Addition: The test compound is added to the cells in a microplate.
-
Incubation: The plate is incubated to allow for receptor activation and β-arrestin2 recruitment.
-
Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured, which is proportional to the extent of β-arrestin2 recruitment.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity upon agonist stimulation of Gi/o-coupled receptors like CB2, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Protocol Summary:
-
Cell Culture: Cells expressing the CB2 receptor are plated in a microplate.
-
Forskolin Stimulation: Cells are stimulated with forskolin to increase basal cAMP levels.
-
Compound Treatment: The test compound is added to the cells.
-
Incubation: The cells are incubated to allow for modulation of cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a fluorescent or luminescent reporter.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CB2 receptor signaling and the experimental procedures used to study them can aid in understanding the validation of tool compounds.
Figure 1. Simplified CB2 receptor signaling pathway upon agonist binding.
Figure 2. General workflow for the in vitro validation of a CB2 tool compound.
Conclusion
This compound emerges as a potent CB2 receptor agonist, particularly in β-arrestin2 recruitment assays. Its high potency suggests its utility as a valuable tool compound for studying CB2 receptor signaling, especially in contexts where β-arrestin-mediated pathways are of interest. However, a complete pharmacological profile, including binding affinity and activity in other functional assays such as cAMP and GTPγS, is needed for a more comprehensive validation. Researchers should consider the available data and the specific requirements of their experimental systems when selecting this compound as a tool compound. The use of its close analog, MDA-19, provides some insight into its likely behavior in other assays, but direct experimental verification is warranted. The detailed protocols and comparative data provided in this guide aim to support the rational selection and application of this compound in CB2 receptor research.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Bzo-chmoxizid
Disclaimer: Bzo-chmoxizid (CAS 1048973-67-6), also known as CHM-MDA-19, is a novel synthetic cannabinoid intended for research and forensic applications only.[1] It is not for human or veterinary use. The toxicological properties of this compound are not fully characterized.[2][3] All handling and disposal must be conducted with caution, adhering to strict laboratory safety protocols and in compliance with all applicable federal, state, and local regulations. A specific, validated chemical deactivation protocol for this compound is not publicly available; therefore, the following procedures are based on best practices for the disposal of hazardous and potent research chemicals.
This guide provides essential logistical information for the proper operational handling and disposal of this compound, ensuring the safety of laboratory personnel and regulatory compliance.
Chemical and Physical Properties
Proper handling and storage procedures are informed by the known physical and chemical properties of the substance. All personnel must be familiar with this data before beginning any work.
| Property | Value | Source |
| CAS Number | 1048973-67-6 | [1] |
| Synonyms | CHM-MDA-19 | [1] |
| Molecular Formula | C₂₂H₂₃N₃O₂ | |
| Formula Weight | 361.4 g/mol | |
| Appearance | Crystalline Solid | |
| Storage | Store at -20°C | |
| Stability | ≥ 5 years (under specified storage) | |
| Solubility | DMF: 3 mg/ml; DMSO: 2 mg/ml; Ethanol: 2 mg/ml |
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of comprehensive hazard data, this compound should be treated as a potent, hazardous substance. A thorough risk assessment must be conducted before handling. The Safety Data Sheet (SDS) for a related analogue, BZO-4en-POXIZID, classifies it as causing skin, eye, and potential respiratory irritation. Therefore, robust protective measures are mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the handling area. |
| Body Protection | Laboratory Coat | Fully buttoned. Consider a disposable gown for handling larger quantities. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of solid this compound or its solutions must occur within a certified chemical fume hood to prevent inhalation. |
Experimental Protocol: Waste Handling and Segregation
The primary method for disposal of this compound is through a licensed hazardous waste management service. On-site chemical treatment or neutralization is not recommended without a validated protocol. The following steps detail the procedure for preparing the waste for collection.
3.1. Waste Identification and Segregation Proper segregation is the most critical step to ensure safe disposal and regulatory compliance. Incompatible waste streams must never be mixed.
-
Step 1: Identify Waste Streams. Determine the form of the this compound waste:
-
Solid Waste: Unused or expired pure compound, contaminated PPE (gloves, wipes), contaminated labware (e.g., weigh boats, pipette tips).
-
Liquid Waste (Non-halogenated): this compound dissolved in solvents like ethanol, methanol, DMF, or DMSO.
-
Liquid Waste (Aqueous): While this compound is poorly soluble in aqueous solutions, any contaminated buffers or aqueous media must be treated as hazardous.
-
Sharps Waste: Contaminated needles, syringes, or broken glass.
-
-
Step 2: Use Designated Waste Containers.
-
Use separate, clearly labeled, and chemically compatible hazardous waste containers for each waste stream.
-
Containers must have a secure, tight-fitting lid that remains closed except when adding waste.
-
Do not use food-grade containers.
-
3.2. Waste Accumulation and Labeling
-
Step 3: Accumulate Waste.
-
Collect waste in the designated containers at or near the point of generation, in an area known as a Satellite Accumulation Area (SAA).
-
Do not overfill containers; allow for vapor expansion (typically fill to 80-90% capacity).
-
-
Step 4: Label Containers Correctly. As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste".
-
Full chemical names of all components (e.g., "this compound," "Methanol"). Do not use abbreviations.
-
The approximate percentage of each component.
-
Relevant hazard pictograms (e.g., irritant, toxic).
-
The date accumulation started.
-
3.3. Storage and Disposal
-
Step 5: Store Waste Safely. Store sealed waste containers in the SAA, ensuring they are within secondary containment to control potential spills.
-
Step 6: Arrange for Professional Disposal. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Waste will be managed by a licensed hazardous waste disposal vendor in accordance with EPA Resource Conservation and Recovery Act (RCRA) regulations. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
Mandatory Visualizations
The following diagrams illustrate the decision-making and procedural workflows for the proper disposal of this compound.
Caption: Waste characterization and segregation workflow for this compound.
Caption: Step-by-step operational plan for compliant this compound disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
